Diphenyleneiodonium
Description
Historical Context and Initial Identification as a Research Tool
The investigation into the chemical properties and reactivity of diphenyleneiodonium and its analogs dates back to the mid-20th century. A comprehensive review by Banks in 1966 detailed the radical mechanism through which these compounds react, providing a foundational understanding of their chemical behavior. portlandpress.comnih.gov This early work described how an electron is abstracted from a nucleophile to form a radical, which then covalently modifies the nucleophile. portlandpress.comnih.gov
Its initial application as a specific biochemical tool came later, with researchers identifying its potent inhibitory effects on various enzyme systems. A pivotal area of its early use was in the study of neutrophil NADPH oxidase. portlandpress.comportlandpress.com Studies in the late 1980s and early 1990s demonstrated that DPI effectively inhibits the production of superoxide (B77818) by this enzyme complex, which is a key component of the innate immune response. portlandpress.com These investigations established DPI as a valuable pharmacological probe for dissecting the function of NADPH oxidase and other flavin-containing enzymes. portlandpress.com
Significance of this compound in Oxidative Stress and Redox Biology Research
The significance of this compound in the fields of oxidative stress and redox biology is primarily linked to its role as a potent inhibitor of NADPH oxidases (NOX), which are major sources of reactive oxygen species (ROS) in cells. medchemexpress.commdpi.com ROS, once considered merely as toxic byproducts of metabolism, are now recognized as important signaling molecules in numerous physiological and pathological processes. mdpi.com The ability of DPI to inhibit NOX enzymes has allowed researchers to investigate the specific contributions of these enzymes to cellular ROS production and their downstream effects. medchemexpress.commdpi.com
Research utilizing DPI has been instrumental in elucidating the role of NOX-derived ROS in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. mdpi.commdpi.com For instance, studies have shown that by inhibiting NOX activity with DPI, it is possible to induce senescence in cancer cells, highlighting a potential therapeutic avenue. mdpi.com Furthermore, DPI has been used to study the intricate cross-talk between different sources of cellular ROS, such as mitochondria and NADPH oxidases. mdpi.com
However, it is crucial to note that while DPI is a powerful tool, its effects are not entirely specific to NADPH oxidase. It is known to inhibit other flavoenzymes and can also impact mitochondrial function, particularly at higher concentrations. mdpi.comnih.govjohnshopkins.edu This lack of absolute specificity necessitates careful interpretation of experimental results and the use of complementary approaches to validate findings. nih.gov Despite this, DPI remains a cornerstone tool for investigating the complex roles of ROS in health and disease.
Overview of Key Mechanistic Research Areas for this compound
The primary mechanistic action of this compound is the irreversible inhibition of flavoenzymes. portlandpress.com The proposed mechanism involves the reduction of DPI by a reduced flavin cofactor within the enzyme's active site. This generates a DPI radical that then rapidly phenylates the flavin or nearby amino acid residues, leading to the inactivation of the enzyme. portlandpress.comnih.gov The inhibitory potency of DPI is often directly related to the rate of enzyme turnover, as a reduced redox center is necessary for its action. portlandpress.comnih.gov
Key research areas where DPI is employed as a mechanistic probe include:
NADPH Oxidase (NOX) Inhibition: This is the most well-documented application of DPI. It has been used extensively to study the role of NOX enzymes in various cell types, including neutrophils, cardiac myocytes, and cancer cells. portlandpress.commdpi.comkjpp.net Research has focused on understanding the contribution of NOX to processes like phagocytosis, intracellular signaling, and the pathology of various diseases. portlandpress.com A study on human neutrophils demonstrated that DPI selectively interferes with intracellular ROS production at lower concentrations compared to extracellular ROS release. oup.com
Mitochondrial Respiration: DPI has been shown to inhibit mitochondrial reactive oxygen species production, likely by targeting Complex I (NADH-ubiquinone oxidoreductase) of the electron transport chain. johnshopkins.edu This has made it a useful, albeit non-specific, tool for studying the role of mitochondrial ROS in cellular physiology and pathology. johnshopkins.edu
Other Flavoenzyme-Dependent Pathways: The inhibitory action of DPI extends to other flavoenzymes beyond NOX and mitochondrial Complex I. For example, it has been reported to inhibit nitric oxide synthase (NOS) and xanthine (B1682287) oxidase. kjpp.net This broader activity profile underscores the importance of considering off-target effects when interpreting data obtained using DPI.
Cell Cycle Regulation: Studies have investigated the impact of DPI on cell cycle progression. In some cancer cell lines, DPI has been shown to block the transition from the G0/G1 to the S phase of the cell cycle, an effect that can be dependent on the p53 tumor suppressor protein. nih.gov
The following table summarizes the inhibitory effects of this compound on various enzymes as reported in the literature.
| Enzyme/Enzyme Complex | Cell/System Studied | Observed Effect | Reference |
| NADPH Oxidase | Human Neutrophils | Inhibition of superoxide production. portlandpress.com Selectively inhibits intracellular ROS production at lower IC50 values. oup.com | portlandpress.comoup.com |
| Acetylcholinesterase | Bovine Tracheal Smooth Muscle | Potent inhibition (IC50 ~8 x 10⁻⁶ M). nih.gov | nih.gov |
| Butyrylcholinesterase | Bovine Tracheal Smooth Muscle | Potent inhibition (IC50 ~6 x 10⁻⁷ M). nih.gov | nih.gov |
| Mitochondrial Complex I | Monocytes/Macrophages | Inhibition of superoxide and H2O2 production. johnshopkins.edu | johnshopkins.edu |
This table provides a snapshot of the diverse enzymatic systems affected by DPI, highlighting its utility as a broad-spectrum inhibitor of flavoenzymes in biochemical research.
Structure
2D Structure
Properties
IUPAC Name |
8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXKXRXFBRLLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4510-83-2 (sulfate[2:1]), 4673-26-1 (chloride salt/solvate) | |
| Record name | Diphenyleneiodonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00924595 | |
| Record name | Dibenzo[b,d]iodol-5-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244-54-2 | |
| Record name | Diphenyleneiodonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyleneiodonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyleneiodonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dibenzo[b,d]iodol-5-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYLENEIODONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HJ411TU98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Diphenyleneiodonium Action at the Molecular and Subcellular Levels
Diphenyleneiodonium (DPI) is a well-documented inhibitor of flavoenzymes, with a pronounced effect on the Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) (NADPH) oxidase (NOX) family of enzymes. nih.gov Its mechanism of action is multifaceted, involving direct interaction with enzymatic subunits, covalent modification of essential coenzymes, and complex kinetic profiles. These interactions ultimately disrupt the catalytic cycle of NOX enzymes, leading to a reduction in the production of reactive oxygen species (ROS).
Enzymatic Inhibition Profiles of this compound
This compound is recognized as a potent inhibitor of NADPH oxidases. nih.gov However, it is not specific to the NOX family and can inhibit other flavoproteins as well. oup.commdpi.com Its inhibitory action stems from its ability to interfere with the electron transfer chain within these enzymes.
Interaction with Catalytic Subunits and Complex Assembly
The activation of many NOX isoforms, particularly NOX2, requires the assembly of a multi-subunit complex, which includes both membrane-bound and cytosolic components. nih.gov The catalytic core of the NOX2 complex is a heterodimer of gp91phox (also known as NOX2) and p22phox located in the membrane. nih.gov For activation, cytosolic subunits such as p47phox, p67phox, and Rac translocate to the membrane and associate with the catalytic core. nih.gov
This compound has been shown to interfere with this critical assembly process. At subpicomolar concentrations, DPI can prevent the translocation of the p47phox subunit to the plasma membrane, which is a crucial step for the activation of NOX2. nih.gov By disrupting the assembly of the functional enzyme complex, DPI effectively inhibits its activity. Furthermore, DPI is known to covalently bind to the gp91phox subunit, the catalytic component of NOX2. nih.gov
Formation of Covalent Adducts with Flavin Coenzymes (FAD, FMN)
A primary mechanism of DPI's inhibitory action is its interaction with flavin coenzymes, specifically Flavin Adenine Dinucleotide (FAD), which is an essential component of the NOX catalytic core. nih.gov DPI acts as a flavoprotein inhibitor by forming an irreversible redox adduct with the reduced form of FAD. nih.gov This covalent modification of the flavin coenzyme disrupts the electron transfer from NADPH to molecular oxygen, thereby halting the production of superoxide (B77818). nih.gov
Time-Dependent and Uncompetitive Inhibition Characteristics
The inhibition of NOX enzymes by this compound exhibits distinct kinetic characteristics. It is described as a time-dependent and uncompetitive inhibitor. mdpi.comnih.gov The uncompetitive nature of the inhibition implies that DPI binds to the enzyme-substrate complex. mdpi.comnih.gov Furthermore, the inhibition by DPI is often irreversible, particularly at intracellular sites. oup.com Studies on neutrophils have shown that after washing out DPI, the ability to produce extracellular ROS can be restored, but the inhibition of intracellular NOX activity remains. oup.com
Specificity Considerations Across NOX Isoforms (NOX1, NOX2, NOX4)
While this compound is a broad-spectrum flavoprotein inhibitor, its potency can vary across different NOX isoforms. nih.gov It has been demonstrated to be an effective inhibitor of multiple isoforms, including NOX1, NOX2, and NOX4. nih.govresearchgate.net However, the concentration required to achieve 50% inhibition (IC50) differs between these isoforms, suggesting a degree of specificity.
One study reported that the inhibitory profile of DPI was similar among NOX1, NOX2, and NOX4, with IC50 values in the nanomolar range. researchgate.net Another study investigating oral squamous cell carcinoma cell lines found IC50 values for DPI ranging from 0.08 µM to 1.59 µM. spandidos-publications.com
Inhibitory Concentration (IC50) of this compound on NOX Isoforms
| NOX Isoform | Cell Type/System | IC50 Value | Reference |
|---|---|---|---|
| NOX1 | Expressed in cells | 20-240 nM | researchgate.net |
| NOX2 | Expressed in cells | 20-240 nM | researchgate.net |
| NOX4 | Expressed in cells | 20-240 nM | researchgate.net |
| NOX1 | Oral squamous cell carcinoma cell lines | 0.08 - 1.59 µM | spandidos-publications.com |
Modulation of Superoxide and Hydrogen Peroxide Production by NOX
The primary function of NOX enzymes is the production of reactive oxygen species, including superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). mdpi.com By inhibiting the catalytic activity of NOX isoforms, this compound effectively reduces the generation of these molecules. johnshopkins.edusemanticscholar.org DPI has been shown to markedly diminish the production of superoxide by mitochondrial respiration at concentrations that also inhibit NADPH oxidase. johnshopkins.edusemanticscholar.org Similarly, the extracellular release of hydrogen peroxide derived from mitochondrial respiration is significantly reduced by DPI. semanticscholar.org In various cell types, treatment with DPI leads to a decrease in cellular ROS levels, confirming its role in modulating the output of NOX enzymes. mdpi.comnih.gov
Inhibition of Other Flavoenzymes by this compound
This compound (DPI) is a well-documented inhibitor of flavoenzymes, a class of enzymes that utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as cofactors. Its inhibitory action extends to a variety of these enzymes, playing a crucial role in cellular respiration and redox signaling. The mechanism of inhibition often involves the irreversible reduction of the flavin moiety, thereby disrupting the electron transport chain essential for the enzyme's catalytic activity.
Nitric Oxide Synthase (NOS) Inhibition (iNOS, eNOS)
This compound is a potent, irreversible inhibitor of nitric oxide synthase (NOS) isoforms, including the inducible (iNOS) and endothelial (eNOS) types. cornell.edunih.gov The inhibition is time- and temperature-dependent and occurs independently of the enzyme's catalytic process. cornell.edunih.gov Mechanistic studies suggest that DPI targets the NADPH-binding site of the enzyme, as the presence of NADPH, NADP+, or 2',5'-ADP can protect the enzyme from inhibition. cornell.edunih.gov Similarly, FAD or FMN can also offer protection, indicating that the flavin cofactors are crucial to the interaction. cornell.edunih.gov Once the enzyme is inhibited by DPI, its activity cannot be restored by the addition of either NADPH or FAD. cornell.edunih.gov
In functional assays, DPI has been shown to effectively inhibit nitric oxide (NO) production. For instance, in bovine articular chondrocytes, DPI inhibited IL-1-induced NO production with an IC50 value of 0.03 µM. nih.gov In macrophages and endothelial cells, the IC50 values for NOS inhibition were found to be in the range of 50-150 nM. cornell.edunih.gov Furthermore, DPI was observed to inhibit acetylcholine-induced relaxation of rabbit aortic rings, a process dependent on endothelial NO production, with an IC50 of 300 nM. cornell.edunih.gov This inhibitory effect was long-lasting, persisting for at least two hours after the removal of DPI. cornell.edunih.gov
Beyond direct enzyme inhibition, DPI also affects the expression of iNOS. Studies have shown that it can inhibit the synthesis of iNOS mRNA and protein in a dose-dependent manner, which is achieved by blocking the activation of the transcription factor NF-κB. nih.gov
Cytochrome P450 Reductase Inhibition
The interaction of this compound with NADPH-cytochrome P450 reductase has been characterized as an irreversible, time-dependent inhibition. nih.gov Kinetic analyses have revealed a Ki for this compound chloride of 2.8 mM. nih.gov The inactivation of the enzyme by DPI is dependent on the presence of NADPH, suggesting that the inhibitor interacts with the reduced form of the enzyme. nih.gov
Further investigation into the molecular mechanism has identified two sites of covalent modification by DPI. A phenyl group from DPI is added to the FMN cofactor, effectively trapping it in a reduced state. nih.gov Additionally, a second covalent modification occurs on the protein itself, specifically at tryptophan residue 419. nih.gov This dual modification underscores the complex and irreversible nature of the inhibition of cytochrome P450 reductase by this compound.
Quinone Oxidoreductase Inhibition
This compound is a known inhibitor of NADH-quinone oxidoreductase, particularly the mitochondrial Complex I (NADH-ubiquinone oxidoreductase). nih.govwpunj.edu Its inhibitory action occurs on the substrate side of the iron-sulfur (Fe-S) clusters within the complex. nih.gov When inhibited by DPI in the presence of NADH, all the Fe-S clusters remain in an oxidized state. nih.gov
The mechanism appears to involve an irreversible reaction with the FMN cofactor of the enzyme. nih.gov Evidence for this includes the observation that the oxidation of FMN is blocked even after its extraction from the DPI-inhibited enzyme. nih.gov The inhibition process requires the enzyme to be preincubated with both NADH and DPI. nih.gov Notably, NAD+ and DPI appear to compete for a common binding site, as higher NAD+/DPI ratios necessitate more DPI to achieve inhibition. nih.gov DPI effectively blocks both ubiquinone and dichlorophenolindophenol reductase activities of Complex I. nih.gov
Thioredoxin Reductase Inhibition
While this compound is broadly classified as a flavoenzyme inhibitor, its specific inhibitory mechanism on thioredoxin reductase (TrxR) is understood within the context of its general reactivity towards this class of enzymes. researchgate.net Inhibitors of TrxR can act through various mechanisms, including competitive, non-competitive, and irreversible binding. nih.gov Some inhibitors covalently modify the reactive cysteine or selenocysteine (B57510) residues in the enzyme's active sites. nih.gov Given DPI's known mechanism of forming covalent adducts with other flavoenzymes, a similar mode of action is plausible for its interaction with thioredoxin reductase. researchgate.net The inhibition of TrxR, a key enzyme in maintaining the cellular redox state, contributes to the broader biological effects of DPI. frontiersin.org
Inhibition of Nicotinamide Adenine Dinucleotide (NAD/NADP)-Dependent Enzymes
This compound is not exclusively an inhibitor of flavoenzymes; it also demonstrates inhibitory effects on several NAD(P)-dependent enzymes. nih.gov This broader specificity has significant implications for cellular metabolism. Research has shown that DPI can inhibit key enzymes in central metabolic pathways. nih.gov
For example, DPI has been found to block the activity of:
Glucose-6-phosphate dehydrogenase , a critical enzyme in the pentose (B10789219) phosphate pathway. nih.gov
Glyceraldehyde-3-phosphate dehydrogenase , an important enzyme in glycolysis. nih.gov
Lactate (B86563) dehydrogenase , which is involved in anaerobic respiration. nih.gov
The inhibition of these enzymes by DPI leads to significant metabolic consequences, including the dose-dependent inhibition of both the pentose phosphate pathway and the tricarboxylic acid (TCA) cycle. nih.gov This disruption of cellular redox metabolism can lead to increased oxidative stress. nih.gov
Interactive Data Table: Inhibition Constants of this compound
| Enzyme Target | Organism/Tissue | Inhibition Parameter | Value |
| Inducible Nitric Oxide Synthase (iNOS) | Bovine Articular Chondrocytes | IC50 | 0.03 µM |
| Nitric Oxide Synthase (NOS) | Mouse Macrophages/Endothelial Cells | IC50 | 50-150 nM |
| Endothelial Nitric Oxide Synthase (eNOS) | Rabbit Aortic Rings | IC50 | 300 nM |
| Cytochrome P450 Reductase | Not Specified | Ki | 2.8 mM |
Impact on Pentose Phosphate Pathway Enzymes (e.g., Glucose 6-Phosphate Dehydrogenase)
The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, responsible for generating nicotinamide adenine dinucleotide phosphate (NADPH) and the precursors for nucleotide synthesis. nih.govfrontiersin.org The rate-limiting enzyme of this pathway is Glucose 6-Phosphate Dehydrogenase (G6PD), which catalyzes the initial step of converting glucose-6-phosphate into 6-phosphogluconolactone, a reaction that produces NADPH. frontiersin.orgfrontiersin.org
Research has shown that this compound significantly inhibits the pentose phosphate pathway in a dose-dependent manner. nih.gov This inhibition is suggested to be mediated by the blockade of NAD(P)-dependent enzymes, with G6PD being a primary target. nih.gov By impeding the function of G6PD, DPI directly curtails the cell's primary mechanism for producing NADPH, which is essential for maintaining cellular redox balance and protecting against oxidative stress. nih.govscbt.com The upregulation of G6PD is a common feature in rapidly proliferating cells, such as cancer cells, to meet the high demand for NADPH to counteract oxidative stress and for biosynthesis. frontiersin.orgfrontiersin.org Therefore, inhibition of this enzyme by compounds like DPI has significant consequences for cellular viability and function.
Inhibition of Tricarboxylic Acid (TCA) Cycle Enzymes (e.g., Glyceraldehyde 3-Phosphate Dehydrogenase, Lactate Dehydrogenase)
Beyond the pentose phosphate pathway, this compound also exerts inhibitory effects on the tricarboxylic acid (TCA) cycle. nih.gov Studies conducted on N11 glial cells demonstrated that incubation with DPI led to a significant, dose-dependent inhibition of this central metabolic pathway. nih.gov The mechanism appears to involve the blockade of several NAD(P)-dependent enzymes crucial for glycolysis and related processes that feed the TCA cycle. nih.gov
Among the enzymes affected are:
Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH): This enzyme catalyzes a key step in glycolysis, the conversion of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate. wikipedia.org While primarily a glycolytic enzyme, its inhibition by DPI disrupts the flow of substrates destined for the TCA cycle. nih.gov
Lactate Dehydrogenase (LDH): This enzyme is responsible for the interconversion of pyruvate (B1213749) and lactate. researchgate.net Its inhibition by DPI further points to a broad disruption of cellular carbohydrate metabolism. nih.gov
Consequences for Cellular Redox Metabolism and NADPH Synthesis
The inhibition of the pentose phosphate pathway and TCA cycle by this compound has profound consequences for cellular redox metabolism, primarily through the depletion of NADPH. researchgate.netnih.gov NADPH is the principal intracellular reductant, essential for the regeneration of reduced glutathione (B108866) (GSH), a critical antioxidant, via the enzyme glutathione reductase. frontiersin.org
By inhibiting G6PD, DPI directly reduces the synthesis of NADPH. researchgate.netnih.gov This impairment of NADPH production leads to several downstream effects:
A decrease in the ratio of reduced glutathione to its oxidized form (GSH/GSSG). nih.gov
An increase in the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation. nih.gov
Augmented oxidative stress, making cells more vulnerable to oxidative damage. researchgate.netnih.gov
This disruption of redox homeostasis indicates that some of the cellular effects observed with DPI treatment are a direct result of its impact on metabolic pathways responsible for maintaining the cellular antioxidant capacity. nih.gov
Table 1: Summary of this compound's Impact on Metabolic Enzymes
| Enzyme | Pathway | Effect of this compound | Reference |
|---|---|---|---|
| Glucose 6-Phosphate Dehydrogenase (G6PD) | Pentose Phosphate Pathway | Inhibition | nih.gov |
| Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) | Glycolysis | Inhibition | nih.gov |
| Lactate Dehydrogenase (LDH) | Anaerobic Respiration | Inhibition | nih.gov |
This compound's Interactions with Mitochondrial Function
Mitochondria are primary targets for this compound, where it significantly disrupts the processes of electron transport and oxidative phosphorylation. wpunj.edumdpi.comnih.gov Its identity as a flavoprotein inhibitor makes it particularly effective against components of the mitochondrial respiratory chain that contain flavin prosthetic groups. researchgate.netnih.gov
Effects on the Mitochondrial Electron Transport Chain (ETC)
This compound is recognized as an inhibitor of the mitochondrial respiratory chain, with specific effects on its protein complexes. researchgate.netnih.gov The primary site of action within the ETC is Complex I (NADH:ubiquinone oxidoreductase), although effects on Complex III have also been noted. researchgate.netnih.gov This inhibition disrupts the flow of electrons, impairs the generation of the proton motive force, and consequently affects ATP synthesis. researchgate.net
Complex I Inhibition
Numerous studies have confirmed that this compound is a potent inhibitor of mitochondrial Complex I. wpunj.edujohnshopkins.edu Its potency in this regard has been shown to be comparable to that of rotenone (B1679576), a classic and well-characterized Complex I inhibitor. wpunj.edujohnshopkins.edu The inhibitory mechanism is believed to involve an irreversible reaction with the FMN group within the enzyme complex, which blocks the oxidation of this cofactor. semopenalex.org
High-affinity binding sites for DPI have been identified within the mitochondria that are associated with NADH dehydrogenase (Complex I). nih.gov This direct interaction underlies its ability to reduce the production of mitochondrial superoxide and H₂O₂ by blocking electron flow through this complex. wpunj.edumdpi.comnih.govjohnshopkins.edu
Modulation of Superoxide Production from Forward Electron Transport
Mitochondrial Complex I is a significant source of cellular ROS. nih.gov Interestingly, the effect of this compound on superoxide production by Complex I is dependent on the direction of electron flow. Research on isolated mitochondria has revealed that DPI strongly inhibits superoxide production that is driven by reverse electron transport (RET), a condition where electrons from the coenzyme Q pool are driven backward through Complex I. nih.govnih.gov
However, DPI has been found to have no effect on superoxide production during normal, forward electron transport, which occurs when electrons are passed from NAD-linked substrates through the complex. nih.gov This suggests that DPI has a novel ability to selectively prevent superoxide generation from the specific site within Complex I that is active during RET, without affecting the superoxide produced during forward electron flow. nih.gov
Table 2: this compound's Effects on Mitochondrial Function
| Mitochondrial Component/Process | Effect of this compound | Reference |
|---|---|---|
| Electron Transport Chain (ETC) Complex I | Potent Inhibition | wpunj.edujohnshopkins.edusemopenalex.org |
| Superoxide Production (Forward Electron Transport) | No significant effect | nih.gov |
| Superoxide Production (Reverse Electron Transport) | Strong Inhibition | nih.gov |
Inhibition of Reverse Electron Transport Superoxide Generation
This compound (DPI) has demonstrated a specific inhibitory effect on the generation of superoxide by mitochondrial complex I during reverse electron transport (RET). nih.govresearchgate.net This process, where electrons flow backward through complex I, is a significant source of mitochondrial reactive oxygen species (ROS). nih.gov In isolated rat skeletal muscle mitochondria, DPI strongly inhibits superoxide production driven by RET from succinate. nih.govresearchgate.net Notably, this inhibition occurs without affecting superoxide production during forward electron transport from NAD-linked substrates, even under conditions designed to maximize superoxide generation from complex I or complex III. nih.govresearchgate.net
Initially, it was thought that DPI's known activity as a chloride-hydroxide antiporter, which can decrease the mitochondrial pH gradient, might explain this inhibition. nih.gov However, studies conducted in a gluconate-based medium, where DPI does not affect the pH gradient, still showed potent inhibition of RET-driven superoxide production. nih.gov This indicates that the inhibitory mechanism is independent of changes in the proton motive force components. nih.gov The evidence suggests that DPI possesses a novel ability to selectively prevent superoxide production from the specific site on complex I that is active during reverse electron transport. nih.govresearchgate.net
Influence on Mitochondrial Membrane Potential
The impact of this compound on mitochondrial membrane potential (ΔΨm) is a critical aspect of its mitochondrial-targeted effects. Studies have shown that DPI can induce a decrease in ΔΨm, an effect that is often dependent on the concentration and the specific cell type being investigated.
The table below summarizes the observed effects of DPI on mitochondrial membrane potential in different cell types and conditions.
| Cell Type | DPI Concentration | Observed Effect on Mitochondrial Membrane Potential | Reference |
| MG-63 | 100 µM | Significant Decrease | mdpi.comresearchgate.net |
| MG-63 | 10 µM | No Significant Influence | mdpi.comresearchgate.net |
| hAMSCs | 100 µM | Significant Decrease | nih.gov |
| hAMSCs | 10 µM (with MitoTEMPO) | Increase | nih.gov |
Impact on Cellular Respiration
This compound is recognized for its inhibitory action on cellular respiration, primarily by targeting components of the mitochondrial electron transport chain. mdpi.com Research has consistently identified mitochondrial complex I (NADH-ubiquinone oxidoreductase) as a principal target of DPI's inhibitory effects. johnshopkins.edusemanticscholar.orgresearchgate.net
In permeabilized MG-63 osteosarcoma cells, DPI demonstrated a concentration-dependent inhibition of Complex I-linked respiration. researchgate.netresearchgate.net The inhibitory effect was confirmed at concentrations as low as 0.625 μM, while the activity of Complex II remained unaffected. mdpi.com This specificity for Complex I is a key feature of DPI's impact on mitochondrial function. johnshopkins.edusemanticscholar.orgwpunj.edu Studies with isolated mitochondria have further substantiated that DPI reduces mitochondrial superoxide production by inhibiting NADH-ubiquinone oxidoreductase. johnshopkins.eduwpunj.edu This potent inhibition of Complex I activity positions DPI as a significant modulator of cellular bioenergetics. kjpp.net
Cell Type and Metabolic Context-Dependent Mitochondrial Effects
The effects of this compound on mitochondrial function are not uniform across all cell types but are instead highly dependent on the cellular metabolic context. nih.gov A critical distinction lies between cells that primarily rely on glycolysis for energy versus those that depend on aerobic respiration. nih.gov
In cell types that predominantly use glycolysis, such as human amniotic membrane mesenchymal stromal cells (hAMSCs), DPI's primary interaction is with NADPH oxidase (NOX), and it exhibits lower toxicity. nih.gov In contrast, in cells with a high reliance on aerobic metabolism, such as the MG-63 osteosarcoma cell line, mitochondria become an additional and significant target for DPI. researchgate.netnih.gov This dual targeting in aerobically poised cells makes them more susceptible to the toxic effects of the compound. researchgate.netnih.gov Similarly, human bone marrow mesenchymal stromal cells (hBMSCs) show a reactive oxygen species (ROS) turnover that is more influenced by NOX activity than by mitochondria, again highlighting the context-dependent nature of DPI's action. nih.gov This suggests that the metabolic phenotype of a cell dictates its sensitivity and response to DPI's mitochondrial effects.
The differential targeting is summarized in the table below:
| Cell Type | Primary Energy Metabolism | Primary Target of DPI | Susceptibility to DPI Toxicity | Reference |
| hAMSCs | Glycolysis | NADPH Oxidase (NOX) | Low | nih.gov |
| MG-63 | Aerobic Respiration | Mitochondria & NOX | High | researchgate.netnih.gov |
| hBMSCs | Intermediate | NOX > Mitochondria | Intermediate | nih.gov |
Modulation of Intracellular Reactive Oxygen Species (ROS) Metabolism by this compound
Reduction of Overall ROS Production in Diverse Cellular Systems
This compound is widely recognized for its ability to inhibit the production of reactive oxygen species (ROS) in a variety of cellular systems. mdpi.comnih.gov This inhibitory capacity stems from its action on key enzymatic sources of ROS, most notably NADPH oxidases (NOX) and the mitochondrial electron transport chain. mdpi.commdpi.comjohnshopkins.eduwpunj.edu
In human neutrophils, DPI effectively blocks both extracellular and intracellular ROS production. oup.com Specifically, it shows a selective and potent inhibition of intracellular NADPH oxidase activity. oup.com In endothelial cells, DPI attenuates hypoxia-induced increases in ROS, an effect also achieved by the specific mitochondrial complex I inhibitor, rotenone. ahajournals.org This highlights the compound's role in mitigating ROS generated by mitochondria. ahajournals.org Further studies using unstimulated monocytes and macrophages have shown that DPI markedly diminishes the production of superoxide originating from mitochondrial respiration. johnshopkins.eduwpunj.edu The compound has proven to be as potent as rotenone in this regard, likely acting through the inhibition of NADH-ubiquinone oxidoreductase (complex I). johnshopkins.edusemanticscholar.orgwpunj.edu This broad-spectrum inhibition of major ROS-generating systems underscores DPI's utility as a tool for studying redox biology. nih.govkoreascience.kr
Paradoxical Induction of ROS and Oxidative Stress
Despite its well-documented role as an inhibitor of ROS-producing enzymes, this compound can, under certain conditions, paradoxically induce or enhance reactive oxygen species levels and oxidative stress. mdpi.com This contradictory effect appears to be dependent on the cell type, DPI concentration, and the specific metabolic state of the cell. nih.govnih.govmdpi.com
For instance, in N11 glial cells, a 3-hour incubation with DPI led to a dose-dependent increase in ROS generation and lipoperoxidation. nih.gov This was accompanied by a decrease in the glutathione/glutathione disulfide ratio, indicating a shift towards an oxidized intracellular environment. nih.gov In human amniotic membrane mesenchymal stromal cells (hAMSCs), high concentrations of DPI were found to induce an increase in cellular ROS levels through mitochondrial effects. mdpi.com A similar phenomenon was observed in nonpermeabilized MG-63 cells, where a high concentration (100 µM) of DPI substantially elevated cellular ROS levels, coinciding with a drop in mitochondrial membrane potential. mdpi.comresearchgate.net
The table below details instances of DPI-induced ROS production.
| Cell Type | DPI Concentration | Observed Effect on ROS | Proposed Mechanism | Reference |
| N11 Glial Cells | Dose-dependent | Increase in ROS and lipoperoxidation | Inhibition of cell redox metabolism | nih.gov |
| hAMSCs | High concentrations | Increase in cellular ROS | Mitochondrial effects | mdpi.com |
| MG-63 | 100 µM | Substantial elevation of cellular ROS | Concomitant with decreased mitochondrial membrane potential | mdpi.comresearchgate.net |
| Mouse Neutrophils (in vivo) | Not specified | Increased intracellular ROS | Inhibition of pentose phosphate pathway | nih.gov |
| Mouse Embryonic Stem Cells | Not specified | Significant induction of ROS | Uncharacterized off-target effects | nih.gov |
Effects on Antioxidant Enzyme Activities (e.g., Superoxide Dismutase, Catalase)
This compound (DPI) has been shown to modulate the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In a study investigating lipopolysaccharide (LPS)-induced pulmonary inflammation in rats, treatment with DPI was found to restore the activity of both SOD and catalase in lung tissues. This restoration of enzyme activity contributed to a reduction in LPS-induced protein and lipid oxidation taylorfrancis.com.
Superoxide dismutase and catalase are crucial for cellular protection against oxidative damage. Catalase functions to disproportionate hydrogen peroxide, while SOD dismutates the superoxide anion researchgate.net. The activity of these enzymes is related to chondrocyte maturation and tissue calcification, with the highest levels of activity observed in premineralized cartilage researchgate.net. The modulation of these enzymes by DPI highlights a mechanism through which it can influence cellular redox status and mitigate oxidative damage.
Alterations in Glutathione/Glutathione Disulfide Ratio
This compound significantly impacts the intracellular balance of glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG). Treatment of N11 glial cells with DPI resulted in a decrease in the glutathione/glutathione disulfide ratio koreascience.kr. This shift indicates an increase in oxidative stress, as the cell's primary non-protein thiol buffer is depleted.
Furthermore, DPI has been observed to trigger an immediate and substantial efflux of reduced glutathione from various cell types, including T24 bladder carcinoma cells. Within two hours of treatment, there was a 50% loss of intracellular GSH, which was quantitatively recovered in the extracellular medium medchemexpress.com. This efflux of GSH is a significant contributor to the alteration of the intracellular redox environment and can sensitize cells to apoptosis medchemexpress.com. The loss of GSH was blockable by bromosulfophthalein, an inhibitor of canalicular GSH transporters, suggesting that DPI induces this efflux through a specific transport channel medchemexpress.com.
Lipoperoxidation and Oxidative Damage to Cellular Macromolecules
Exposure of cells to this compound has been demonstrated to induce oxidative damage, including lipoperoxidation and damage to other cellular macromolecules. In N11 glial cells, a 3-hour incubation with DPI led to a dose-dependent increase in the generation of reactive oxygen species (ROS) and subsequent lipoperoxidation koreascience.kr. This increase in lipid oxidation is indicative of oxidative damage to cellular membranes .
The oxidative damage is not limited to lipids. In the context of arsenic-induced toxicity in Isatis cappadocica, the application of DPI further increased the accumulation of malondialdehyde (MDA), a marker of lipid peroxidation, compared to arsenic stress alone . This suggests that DPI can exacerbate oxidative damage to biomolecules under certain conditions. The cytotoxic effects of high levels of ROS, which can be influenced by DPI, include damage to important macromolecules such as lipids, proteins, and nucleic acids .
This compound as a Modulator of Ion Channels and Transporters
Transient Receptor Potential Ankyrin 1 (TRPA1) Activation
This compound functions as an activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a Ca2+-permeable nonselective cation channel involved in pain and inflammation nih.govnih.govmdpi.com. Application of DPI at concentrations ranging from 0.03 to 10 μM induces a concentration-dependent Ca2+ response in cells expressing human TRPA1 nih.govnih.govmdpi.com. This activation can be blocked by a selective TRPA1 antagonist, HC-030031 nih.govnih.govmdpi.com.
The mechanism of TRPA1 activation by DPI involves specific cysteine residues within the channel's structure. Mutagenesis studies have identified cysteine 621 in human TRPA1 as being crucial for the DPI-induced Ca2+ response nih.govmdpi.com. The activation of TRPA1 by DPI is thought to occur without the involvement of NADPH oxidase (NOX) nih.govmdpi.com. The presence of glutathione can effectively reduce the Ca2+ response to DPI, highlighting the role of the cellular redox environment in this activation nih.govmdpi.com.
| Parameter | Finding | Reference |
|---|---|---|
| Effective Concentration Range | 0.03–10 μM | nih.gov, nih.gov, mdpi.com |
| Effect | Induces a concentration-dependent Ca2+ response | nih.gov, nih.gov, mdpi.com |
| Antagonist | HC-030031 | nih.gov, nih.gov, mdpi.com |
| Key Residue for Activation | Cysteine 621 | nih.gov, mdpi.com |
| Influence of Glutathione | Reduces the Ca2+ response to DPI | nih.gov, mdpi.com |
Inhibition of Stretch-Activated Chloride Channels (Cl- SAC)
Information regarding the direct inhibition of stretch-activated chloride channels by this compound was not available in the consulted research.
Iodide-Specific Transport Activity (Ionophore Properties)
This compound exhibits properties of an iodide-specific ionophore. At concentrations similar to those that inhibit H2O2 generation, DPI activates the efflux of radioiodide from thyroid cells, a rat thyroid cell line (PCCl3), and COS cells expressing the iodide transporter NIS. This effect is specific to iodide, as DPI does not activate the efflux of the iodide analog 99mTcO4− or the K+ cation mimic 86Rb+ in the same cell types.
This specific transport of iodide suggests that DPI can act as a carrier for this anion across cellular membranes. This action is another effect of DPI distinct from its well-known inhibition of H2O2 generation and should be considered when interpreting experimental results, particularly in thyroid cells.
| Ion | Effect of DPI | Cell Types | Reference |
|---|---|---|---|
| Radioiodide (125I) | Activated efflux | Thyroid cells, PCCl3, COS-NIS | |
| Technetium-99m pertechnetate (B1241340) (99mTcO4−) | No efflux activation | Thyroid cells, PCCl3, COS-NIS | |
| Rubidium-86 (86Rb+) | No efflux activation | Thyroid cells, PCCl3, COS-NIS |
Blocking of Connexin 43 (CX43)-Mediated ATP Leakage
This compound (DPI) has been identified as a modulator of cellular communication through its action on connexin 43 (Cx43) hemichannels. Research demonstrates that DPI can inhibit the leakage of adenosine (B11128) triphosphate (ATP) from cells, a process mediated by these channels. nih.gov Connexin 43 is a protein that forms hemichannels, which are conduits for the release of small molecules like ATP into the extracellular space, facilitating paracrine signaling. youtube.comresearchgate.netnih.gov This ATP release is crucial in various physiological and pathological processes, including inflammation. koreascience.kr
The mechanism by which DPI blocks this ATP efflux involves the suppression of both the expression and the activity of the Cx43 hemichannel protein. nih.gov Studies in murine peritoneal macrophages infected with Escherichia coli have shown that DPI upregulates the phosphorylation of p38 mitogen-activated protein kinase (MAPK). This action, in turn, suppresses Cx43 expression and activity, leading to a reduction in ATP efflux. nih.gov By decreasing extracellular ATP levels, DPI can consequently suppress inflammasome activation and reduce necroptosis in infected macrophages. nih.gov This specific action highlights a function of DPI beyond its well-known role as a flavoenzyme inhibitor, positioning it as a regulator of connexin-mediated intercellular signaling. nih.gov
Other Direct Molecular Interactions and Agonistic Activities of this compound
Beyond its inhibitory roles, this compound (DPI) exhibits direct agonistic activity on specific cellular receptors, initiating distinct signaling cascades.
G Protein-Coupled Receptor 3 (GPR3) Agonism and Adenylate Cyclase Activation
This compound has been identified as a novel small-molecule agonist for the orphan G protein-coupled receptor 3 (GPR3). nih.govnih.gov GPR3 is known to be constitutively active, coupling to Gαs proteins to stimulate adenylate cyclase, which leads to the production of cyclic adenosine monophosphate (cAMP). nih.gov DPI has been shown to activate GPR3 in a concentration-dependent manner, resulting in a significant increase in intracellular cAMP levels. nih.govkjpp.net
This agonistic activity is highly selective. Studies comparing the effect of DPI on cells expressing GPR3, GPR6, or GPR12—three closely related receptors—demonstrated that DPI activates adenylate cyclase only in cells expressing GPR3. nih.govresearchgate.net This selectivity makes DPI a valuable pharmacological tool for studying the specific functions of GPR3. researchgate.net The potency of DPI has served as a scaffold for the development of more potent GPR3 agonists, aiming to better understand the physiological roles of this receptor. nih.govmdpi.com
Table 1: Potency and Efficacy of this compound (DPI) and Its Analogs as GPR3 Agonists
| Compound | EC₅₀ (nM) | Efficacy (% of DPI) | Reference |
|---|---|---|---|
| This compound (DPI) | Low micromolar | 100% | nih.gov |
| 3-Trifluoromethoxy analog (GPR3 Agonist 2) | 260 | 90% | nih.govmdpi.com |
Induction of Calcium (Ca²⁺) Mobilization and Beta-Arrestin Receptor Internalization
The activation of GPR3 by this compound initiates downstream signaling pathways beyond cAMP accumulation. One significant effect is the mobilization of intracellular calcium (Ca²⁺). In cell systems where GPR3 is engineered to couple to Gα₁₆, DPI stimulation leads to a measurable increase in cytoplasmic Ca²⁺. nih.govresearchgate.net This demonstrates that GPR3 activation by DPI can trigger the phospholipase C pathway, resulting in the release of calcium from intracellular stores. mdpi.com
Furthermore, DPI binding to GPR3 also promotes G protein-independent signaling through the β-arrestin pathway. nih.gov Agonist-bound GPCRs are typically phosphorylated, leading to the recruitment of β-arrestin proteins, which desensitize G protein signaling and mediate receptor internalization (endocytosis). medchemexpress.comncl.ac.uk Studies have confirmed that DPI treatment causes the translocation of β-arrestin 2 to the cell membrane and induces the internalization of the GPR3 receptor. nih.govnih.gov This dual activity—activating both G protein-dependent (cAMP, Ca²⁺) and β-arrestin-dependent pathways—characterizes DPI as a functional agonist of GPR3. nih.gov
Interaction with Cysteine Residues within Enzymes
This compound is widely recognized as a potent, irreversible inhibitor of flavoenzymes, such as NADPH oxidase. nih.gov Its mechanism of action is believed to involve the covalent modification of the enzyme. The this compound cation is a potent arylating agent, capable of reacting with nucleophilic residues within the enzyme's active site.
Cysteine residues, with their highly nucleophilic thiol (-SH) group, are frequent targets for covalent modification by electrophilic compounds. researchgate.net While the precise mechanism for every enzyme is not fully elucidated, evidence points to DPI's ability to form a covalent bond with enzyme components. For instance, studies on its hypoglycemic effects have linked them to the specific covalent modification of NADH-ubiquinone oxidoreductase (Complex I) in liver mitochondria. nih.gov This irreversible binding leads to the inhibition of the enzyme's function. The reactivity of the iodonium (B1229267) ion facilitates the transfer of a phenyl group to a nucleophile, such as the thiolate anion of a cysteine residue, resulting in a stable, inactivated enzyme. This interaction underscores a key chemical mechanism behind DPI's broad inhibitory profile against various flavin-containing enzymes.
Cellular and Molecular Effects of Diphenyleneiodonium in Biological Research Models
Impact of Diphenyleneiodonium on Cellular Signaling Pathways
This compound (DPI) is a well-documented inhibitor of flavoenzymes, most notably the NADPH oxidase (NOX) family of enzymes, which are key producers of reactive oxygen species (ROS) in cells. Through its inhibition of ROS production and other off-target effects, DPI significantly influences a variety of intracellular signaling pathways that are crucial for processes such as inflammation, cell proliferation, and apoptosis.
This compound has been shown to be an effective inhibitor of the NF-κB signaling pathway. In bovine articular chondrocytes stimulated with interleukin-1β (IL-1β), DPI prevents the activation of NF-κB in a dose-dependent manner. nih.gov This inhibitory action is linked to its ability to block the production of reactive oxygen species (ROS), which act as signaling molecules in the cascade leading to NF-κB activation. By preventing NF-κB activation, DPI consequently inhibits the expression of NF-κB-dependent genes, such as inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO). nih.gov
Table 1: Effect of this compound on NF-κB Pathway
| Biological Model | Stimulus | Key Finding | Reference |
|---|---|---|---|
| Bovine Articular Chondrocytes | Interleukin-1β (IL-1β) | DPI dose-dependently inhibited IL-1β-induced NF-κB activation and subsequent iNOS expression. | nih.gov |
The effect of this compound on the MAPK/ERK pathway appears to be context-dependent, with studies reporting both activation and inhibition. In mouse embryonic stem cells, DPI was found to activate the Erk signaling pathway. frontiersin.org Similarly, in human promyelocytic leukemia HL-60 cells, which lack p53, DPI-induced upregulation of the cell cycle inhibitor p21 is thought to be regulated by DPI-mediated ERK activation. nih.gov
Conversely, in a different biological context, DPI has demonstrated inhibitory effects. In Helicobacter pylori-infected gastric epithelial AGS cells, DPI suppressed the bacteria-induced activation of MAPKs, including ERK, p38, and Jun N-terminal kinases (JNK). nih.gov This inhibition was associated with a decrease in the expression of monocyte chemoattractant protein-1 (MCP-1). nih.gov
Table 2: Modulation of MAPK/ERK Pathway by this compound
| Biological Model | Stimulus | Effect of DPI on MAPK/ERK | Reference |
|---|---|---|---|
| Mouse Embryonic Stem Cells | None specified | Activated Erk signaling pathway. | frontiersin.org |
| HL-60 Cells | Serum stimulation | Mediated ERK activation, leading to p21 upregulation. | nih.gov |
| AGS Gastric Epithelial Cells | Helicobacter pylori infection | Inhibited activation of ERK, p38, and JNK. | nih.gov |
This compound has been observed to modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival, growth, and metabolism. In mouse embryonic stem cells, treatment with DPI resulted in the activation of the PI3K/Akt signaling pathway. frontiersin.org This is noteworthy as the PI3K/Akt/mTOR pathway is a master regulator of cancer progression, and its activity is often deregulated in tumors. nih.govjohnshopkins.edu The activation of this pathway by DPI in non-cancerous stem cells highlights its complex and cell-type-specific effects. The activity of the PI3K/Akt pathway can be influenced by ROS produced by NOX enzymes, which DPI inhibits. kjpp.net
Table 3: Influence of this compound on the PI3K/Akt Pathway
| Biological Model | Key Finding | Reference |
|---|---|---|
| Mouse Embryonic Stem Cells | DPI activated the PI3K/Akt signaling pathway. | frontiersin.org |
This compound influences the DNA damage response pathway by inducing the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. In HCT-116 human colon cancer cells, which have wild-type p53, DPI treatment led to a strong and sustained upregulation of both p53 and p21, resulting in a G0/G1 cell cycle arrest. nih.gov The induction of p53 appears to be a key event, as silencing p53 expression significantly inhibited the DPI-induced upregulation of p21. nih.gov
Interestingly, DPI can induce p53 expression through a ROS-independent mechanism. In human retinal pigment epithelial (RPE) cells, DPI treatment significantly induced the expression and phosphorylation of p53, an effect that was not prevented by a ROS scavenger. In cells that lack p53, such as HL-60 cells, DPI can still induce p21 upregulation, suggesting a p53-independent mechanism for this effect, potentially mediated by ERK activation. nih.gov
Table 4: Effects of this compound on p53 and p21
| Biological Model | Key Finding | Reference |
|---|---|---|
| HCT-116 Cells (wild-type p53) | Caused strong and sustained upregulation of p53 and p21, leading to G0/G1 arrest. | nih.gov |
| ARPE-19 Human RPE Cells | Induced expression and phosphorylation of p53 via a ROS-independent mechanism. | |
| HL-60 Cells (null p53) | Induced p21 upregulation in a p53-independent manner. | nih.gov |
Based on the conducted research, there is no direct scientific evidence available to substantiate that this compound inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).
This compound has been shown to modulate the signaling of the P2X7 purinergic receptor, an ATP-gated ion channel involved in inflammation and immune responses. In a study using murine peritoneal macrophages infected with Escherichia coli, DPI enhanced P2X7-dependent phagocytosis of the bacteria. The mechanism involves DPI's ability to prevent the leakage of ATP from infected cells. This reduction in extracellular ATP restores the association of the P2X7 receptor with non-muscle myosin heavy chain 9 (MYH9), which is necessary for efficient phagocytosis. Furthermore, by decreasing extracellular ATP levels, DPI also suppressed inflammasome activation and necroptosis in the infected macrophages.
Table 5: this compound's Role in P2X7 Receptor Signaling
| Biological Model | Stimulus | Key Finding | Reference |
|---|---|---|---|
| Murine Peritoneal Macrophages | Escherichia coli infection | Enhanced P2X7-dependent phagocytosis by preventing ATP leakage and restoring P2X7-MYH9 association. Suppressed inflammasome activation. |
MYCN Protein Level Downregulation and Associated Mitochondrial Alterations
This compound (DPI) has been identified as a compound that preferentially targets neuroblastoma cells with MYCN gene amplification (MNA). biorxiv.org In these cells, DPI has been shown to downregulate the protein levels of MYCN. biorxiv.orgconsensus.app This effect is particularly noted in MNA cells, where high levels of the MYCN protein are a key driver of tumorigenesis. researchgate.net The mechanism of action for DPI involves targeting alterations induced by MNA, which include significant changes in the expression of proteins involved in the mitochondrial electron transport chain. biorxiv.orgconsensus.app
Research indicates that DPI's effects are critically linked to alterations in mitochondrial function and the associated production of reactive oxygen species (ROS). biorxiv.orgresearchgate.net In MYCN-amplified neuroblastoma cells, DPI treatment has been observed to induce a mitochondrial superoxide-mediated apoptosis. researchgate.net Furthermore, proteomic and metabolomic assays have revealed that DPI can reverse some of the profound changes in mitochondrial metabolism that are dependent on MYCN. biorxiv.orgresearchgate.net Specifically, DPI has been found to significantly downregulate MYCN expression within the mitochondria of neuroblastoma cells, which in turn modulates the expression of mitochondrial genes. researchgate.net These findings suggest that the processes affected by DPI, particularly those related to mitochondrial function and MYCN stability, could be valuable targets for therapeutic development against MNA neuroblastoma. biorxiv.orgconsensus.app
Table 1: Effects of this compound on MYCN and Mitochondria
| Cellular Context | Effect of this compound | Associated Molecular Changes | Reference |
|---|---|---|---|
| MYCN-Amplified Neuroblastoma | Downregulation of MYCN protein levels | Alterations in mitochondrial electron transport chain proteins | biorxiv.org |
| MYCN-Amplified Neuroblastoma | Induction of mitochondrial superoxide-mediated apoptosis | Downregulation of MYCN expression in mitochondria | researchgate.net |
| MYCN-Amplified Neuroblastoma | Reversal of MYCN-dependent alterations in mitochondrial metabolism | Modulation of mitochondrial gene expression | biorxiv.orgresearchgate.net |
Effects of this compound on Fundamental Cellular Processes
This compound has demonstrated significant antiproliferative activity across various cancer cell models. nih.gov Studies have shown that DPI can reduce the proliferation, survival, and malignant transformation of MYCN-amplified neuroblastoma cells. biorxiv.org In human colon cancer cell lines (HCT116), DPI exerts a growth inhibitory effect irrespective of their p53 status (p53+/+ and p53-/-). mdpi.comresearchgate.net The inhibitory effect on cell proliferation has been observed after treatment, with cell counts remaining low even after the removal of the compound. mdpi.comresearchgate.net
The growth inhibition is a dose- and time-dependent effect. nih.gov Research on a cancer stem cell model also highlighted the potent inhibitory effects of DPI on characteristics such as sphere and colony formation at nanomolar concentrations. nih.gov This broad antiproliferative activity underscores its potential as a tool for studying cancer cell growth mechanisms. nih.gov
Table 2: Proliferation and Growth Inhibition by this compound in Cancer Cell Lines
| Cell Line | Observed Effect | Key Finding | Reference |
|---|---|---|---|
| MYCN-Amplified Neuroblastoma | Reduced proliferation and survival | DPI preferentially targets these cells. | biorxiv.org |
| HCT116 (p53+/+ and p53-/-) | Growth inhibition | Effect is independent of p53 status. | mdpi.com |
| Human RPE cells | Dose- and time-dependent growth inhibition | Inhibition linked to induction of apoptosis. | nih.gov |
| Cancer Stem Cell Model (miPS-Huh7cmP) | Inhibition of sphere and colony formation | Effective at low nanomolar concentrations. | nih.gov |
This compound has been shown to impact cell cycle progression, notably by inducing an arrest in the G2 phase. aacrjournals.org Treatment with DPI leads to an accumulation of cells with a 4N DNA content, which is indicative of a G2-M arrest. nih.govaacrjournals.org However, unlike some other agents that cause a mitotic block, DPI-treated cells fail to enter mitosis. nih.govaacrjournals.org
The mechanism underlying this G2 arrest appears to be linked to the downregulation of cyclin B1. aacrjournals.org The accumulation of cyclin B1, which is necessary for the transition from G2 to mitosis, is impaired in the presence of DPI. nih.govaacrjournals.org When DPI is removed, cyclin B1 levels can accumulate, allowing cells to progress into mitosis. nih.gov Furthermore, DPI treatment prevents the activation of the centrosome-associated Aurora-A kinase, a key marker of centrosome maturation and mitotic entry. nih.govaacrjournals.org This selective targeting of cell cycle components contributes to its potent antiproliferative effects. nih.gov
This compound is capable of inducing apoptosis through mechanisms that can be both dependent and independent of the tumor suppressor protein p53. In human colon cancer cells (HCT116) that lack functional p53 (p53-/-), DPI treatment preferentially leads to apoptosis. nih.govresearchgate.net This indicates a p53-independent pathway for apoptosis induction.
Conversely, in cells with functional p53, the role of p53 in DPI-induced apoptosis is also evident. In human retinal pigment epithelial (RPE) cells, DPI treatment induced the expression and phosphorylation of p53, which is known to activate pro-apoptotic genes. nih.gov This study also found that DPI-induced p53 expression occurred through a ROS-independent mechanism. nih.gov The treatment also led to DNA fragmentation and an increase in the pro-apoptotic factor Bax. nih.gov The choice between apoptosis and other cellular outcomes like senescence appears to be influenced by the p53 status of the cell. nih.govresearchgate.net
In certain cancer cell models, particularly those with functional p53, this compound has been shown to induce cellular senescence, a state of irreversible growth arrest. mdpi.comnih.gov This has been demonstrated in p53-proficient HCT116 human colon cancer cells and MCF-7 breast cancer cells. nih.govresearchgate.net The induction of senescence in these cells was correlated with an upregulation of p53 and p21 proteins, key regulators of the senescence program. nih.govresearchgate.net
This effect suggests that inhibiting ROS production, a known function of DPI as an NADPH oxidase inhibitor, can be a strategy to promote therapy-induced senescence in cancers. nih.gov The induction of senescence contributes to the restriction of tumor growth by providing a prolonged inhibition of proliferation. mdpi.comnih.gov This p53-dependent induction of senescence presents an alternative cellular fate to apoptosis in response to DPI treatment. researchgate.net
Research suggests that inhibitors of NADPH oxidases (NOX), such as this compound, can impede the migration and invasion of cancer cells. researchgate.net In melanoma cell lines, which often exhibit high metastatic potential, targeting pathways involving NOX has been shown to reduce cell motility. nih.gov For instance, the inhibition of Carbonic Anhydrase XII (CAXII), a process that can be influenced by factors related to the tumor microenvironment like hypoxia, has been shown to impair melanoma cell migration and invasion. nih.govnih.gov While direct studies on DPI's effect on melanoma migration are part of a broader context, the inhibition of NOX enzymes, which are primary targets of DPI, has been linked to the suppression of MMP-9 expression and cellular invasion in breast cancer cells. researchgate.net This suggests that by inhibiting flavoenzymes like NADPH oxidase, DPI may interfere with the signaling pathways that promote the migratory and invasive properties of cancer cells.
Modulation of Phagocytosis (e.g., Non-Opsonized Bacterial Phagocytosis)
This compound (DPI), traditionally known as an inhibitor of NADPH oxidase 2 (NOX2), has been shown to modulate phagocytosis, particularly the uptake of non-opsonized bacteria. nih.gov Research on murine peritoneal macrophages infected with Escherichia coli revealed that DPI effectively promoted the phagocytosis of these non-opsonized bacteria. nih.gov This enhancement of bacterial uptake by macrophages was also observed with Staphylococcus aureus. nih.gov The mechanism behind this is independent of Reactive Oxygen Species (ROS) but is dependent on intracellular calcium and the activation of the p38 MAPK signaling pathway. nih.gov
Further investigation into the molecular mechanism demonstrated that DPI abrogated the increase in extracellular ATP levels in E. coli-infected macrophages. nih.gov This action restores the association of the purinergic receptor P2X7 with non-muscle myosin heavy chain 9 (MYH9), which upregulates P2X7-dependent phagocytosis. nih.gov DPI achieves this by upregulating p38 MAPK phosphorylation, which in turn suppresses the expression and activity of the hemichannel protein connexin 43 (CX43), thereby inhibiting CX43-mediated ATP efflux from the infected macrophages. nih.gov The process of DPI-enhanced phagocytosis is also sensitive to temperature and can be attenuated by inhibiting actin polymerization. nih.gov
| Research Model | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| Murine Peritoneal Macrophages (E. coli infection) | DPI promoted non-opsonized bacterial phagocytosis. | Inhibited CX43-mediated ATP leakage, restoring P2X7-dependent phagocytosis. | nih.gov |
| Murine Primary Macrophages (E. coli & S. aureus) | DPI enhanced uptake of E. coli and S. aureus. | ROS-independent; dependent on intracellular calcium and p38 MAPK activation. | nih.gov |
Suppression of Inflammasome Activation
In conjunction with its effects on phagocytosis, this compound has been demonstrated to suppress inflammasome activation in bacterial infection models. nih.gov In studies using E. coli-infected macrophages, DPI was shown to inhibit inflammasome activation by reducing extracellular ATP levels. nih.gov This reduction in ATP release is a key mechanism, as ATP can act as a danger signal that triggers inflammasome assembly and activation. By blocking the hemichannel protein connexin 43 (CX43), DPI prevents the efflux of ATP from infected cells, thereby dampening the signal for inflammasome activation. nih.gov In a murine model of E. coli infection, the administration of DPI led to reduced bacterial load and inhibited inflammasome activation, which contributed to improved survival and amelioration of organ injuries. nih.gov
Prevention of Necroptosis
This compound has been identified as a protective agent against necroptosis, a form of programmed necrosis. In a model of necroptosis in human kidney renal tubular epithelial cells (HK-2), DPI was shown to prevent this form of cell death. nih.govspandidos-publications.comnih.gov The necroptosis in these cells was induced by a combination of tumor necrosis factor-α (TNF-α), benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone (z-VAD-FMK), and antimycin A. nih.govspandidos-publications.com
The protective effect of DPI is linked to its ability to inhibit the production of Reactive Oxygen Species (ROS). nih.govnih.gov Studies have shown that ROS production increases in HK-2 cells undergoing necroptosis. nih.govspandidos-publications.com DPI treatment decreased this ROS production and consequently reduced the proportion of necrotic cells. nih.govspandidos-publications.com Mechanistically, DPI treatment also led to a decrease in the phosphorylation of key proteins essential for the necroptotic pathway, namely receptor-interacting protein kinase 3 (RIP-3) and mixed lineage kinase domain-like protein (MLKL). nih.govspandidos-publications.com This suggests that DPI protects HK-2 cells from necroptosis by inhibiting ROS production, which in turn prevents the activation of the RIP-3/MLKL signaling cascade. nih.govnih.gov
Modulation of Autophagy and Endoplasmic Reticulum (ER) Stress Pathways (e.g., in Viral Infection)
This compound has been shown to modulate autophagy and Endoplasmic Reticulum (ER) stress, particularly in the context of viral infections. nih.gov In a study involving Japanese encephalitis virus (JEV) infection in mouse neuronal cells (Neuro2a), DPI treatment blocked the induction of autophagy and the activation of all three arms of the ER stress pathway. nih.gov This inhibition of autophagy and ER stress responses ultimately led to a reduction in the release of virus particles. nih.gov
Interestingly, while often used as an antioxidant, DPI was observed to enhance ROS levels in JEV-infected cells, suggesting it induces oxidative stress in this specific model. nih.gov The study concluded that the DPI-mediated block of autophagy was a result of the inhibition of ER stress responses and was not linked to an anti-oxidative effect. nih.gov Autophagy induction during JEV infection is associated with the activation of the XBP1 and ATF6 ER stress sensors. nih.gov The findings suggest that the signaling pathways for ER stress and autophagy during JEV infection are modulated by DPI-sensitive flavin-dependent enzymes. nih.gov
Influence on Cellular Differentiation (e.g., Mesenchymal Stromal Cells, Embryonic Stem Cells)
This compound influences cellular processes like proliferation and differentiation, with its effects varying based on the cell type and its metabolic state. nih.govnih.gov In studies on human mesenchymal stromal cells (MSCs), including those from amniotic membrane (hAMSCs) and bone marrow (hBMSCs), DPI's effects were linked to the cells' energy metabolism. nih.govnih.gov In hAMSCs, which primarily use glycolysis, DPI predominantly interacted with NOX enzymes. nih.govnih.gov In hBMSCs, ROS turnover was more influenced by NOX activity than by mitochondria. nih.govnih.gov These findings suggest that undifferentiated cells may be potential targets for DPI's modulatory effects. nih.govnih.gov
In the context of cancer stem cells (CSCs), which share characteristics with embryonic stem cells, DPI has shown potent inhibitory effects. nih.gov Using a CSC model derived from induced pluripotent stem cells (miPS-Huh7cmP cells), DPI was reevaluated for its efficacy. nih.govafricaresearchconnects.com While conventional cell growth inhibition assays showed a modest effect, assays measuring specific CSC characteristics revealed much higher potency. nih.gov DPI significantly inhibited sphere formation, colony formation, and tube formation at nanomolar concentrations. nih.govafricaresearchconnects.com These assays, often conducted in three-dimensional (3D) cultures, are crucial for evaluating CSC properties. nih.gov Notably, another NOX inhibitor, VAS2780, did not produce these inhibitory effects, suggesting a distinct mechanism of action for DPI in this context. nih.gov
This compound Applications in Specific Research Models (Non-Clinical)
Immune Cell Research (Neutrophils, Macrophages, Microglia)
This compound is widely utilized in non-clinical research to study the function of various immune cells by inhibiting NADPH oxidase (NOX) enzymes, which are critical for their function.
Neutrophils: In human neutrophils, DPI inhibits NADPH-dependent superoxide (B77818) production, a key component of the respiratory burst used to kill pathogens. nih.govportlandpress.com This inhibition affects the aerobic killing of bacteria like staphylococci. nih.govportlandpress.com DPI has also been shown to decrease the degranulation of azurophil and specific granules. nih.govportlandpress.com Furthermore, research indicates that DPI can block the formation of neutrophil extracellular traps (NETs), a process related to ROS production. nih.govmdpi.com Studies have also characterized DPI as selectively interfering with intracellular ROS production in neutrophils, with a lower IC50 value and faster onset compared to its effect on extracellular ROS production. oup.com
Macrophages: In murine macrophages, DPI has been shown to enhance the phagocytosis of non-opsonized bacteria, such as E. coli and S. aureus. nih.govnih.gov This effect is independent of ROS generation but relies on calcium-mediated p38 MAPK signaling. nih.gov DPI also suppresses inflammasome activation in macrophages by preventing ATP release, which acts as a trigger for the inflammasome complex. nih.gov
Microglia: Microglia are the resident immune cells of the central nervous system, and the activation of their NADPH oxidase (NOX2) is linked to neuroinflammation. nih.govnih.govtranslucencebio.com DPI is used as a potent inhibitor of microglial NOX2. nih.govnih.gov Studies have demonstrated that even at subpicomolar concentrations, DPI can inhibit the activation of NOX2 in microglia without causing cytotoxicity. nih.govnih.gov This specific inhibition of microglial NOX2 highlights its potential as a research tool for studying neuroinflammatory processes in models of neurodegenerative diseases. nih.govnih.gov
| Immune Cell Type | Model System | Observed Effect of DPI | Reference |
|---|---|---|---|
| Neutrophils | Human Neutrophils | Inhibits superoxide production, aerobic bacterial killing, and NET formation. | nih.govportlandpress.comnih.govmdpi.com |
| Macrophages | Murine Macrophages | Enhances non-opsonized bacterial phagocytosis and suppresses inflammasome activation. | nih.govnih.gov |
| Microglia | Primary Midbrain Neuron-Glia Cultures | Inhibits NADPH oxidase (NOX2) activation at subpicomolar concentrations. | nih.govnih.gov |
Inhibition of Reactive Oxygen Species Generation by Phagocytes
This compound is a potent inhibitor of NADPH oxidase, the enzyme complex responsible for the respiratory burst in phagocytic cells such as neutrophils and macrophages. This inhibitory action directly curtails the production of superoxide and other reactive oxygen species that are crucial for host defense but can also contribute to inflammatory tissue damage.
Research has demonstrated that DPI effectively blocks ROS production in phagocytes. In human neutrophils, DPI has been shown to selectively interfere with intracellular ROS production. oup.com The inhibition of intracellular NADPH oxidase activity by DPI is characterized by a rapid onset and irreversibility. oup.com This selectivity suggests that the regulation of NADPH oxidase activity differs based on its subcellular location, whether at the plasma membrane or on the membranes of intracellular granules. oup.com
The mechanism of DPI's inhibitory effect on phagocytic ROS generation involves its interaction with the flavin-containing components of the NADPH oxidase complex. This leads to a reduction in the transfer of electrons to molecular oxygen, thereby preventing the formation of superoxide anions. Studies have confirmed that DPI diminishes ROS production in response to various stimuli, including phorbol-12-myristate-13-acetate (PMA). nih.gov
Interestingly, while DPI is a classic NOX2 inhibitor, some of its effects on phagocytes appear to be independent of ROS inhibition. For instance, DPI has been found to enhance ROS-independent bacterial phagocytosis in murine macrophages. nih.govsemanticscholar.org This suggests that DPI may have additional mechanisms of action beyond its well-established role as an NADPH oxidase inhibitor.
| Cell Type | Stimulus | Effect of this compound | Key Finding |
| Human Neutrophils | Phorbol-12-myristate-13-acetate (PMA) | Inhibition of intracellular ROS production | DPI selectively inhibits intracellular NADPH oxidase activity. oup.com |
| Murine Peritoneal Macrophages | E. coli | Decreased ROS production, enhanced phagocytosis | DPI's enhancement of phagocytosis is ROS-independent. nih.govsemanticscholar.org |
Modulation of Inflammatory Mediator Production (e.g., TNF-α, IL-1β, IL-6)
Beyond its direct effects on ROS production, this compound also modulates the production of key inflammatory mediators. In various research models, DPI has been shown to decrease the synthesis and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
In studies involving murine peritoneal macrophages stimulated with E. coli, treatment with DPI resulted in a notable decrease in the production of TNF-α and IL-6. nih.gove-century.us This reduction in cytokine production occurred alongside an enhanced phagocytic activity, suggesting a complex interplay between ROS inhibition and the regulation of inflammatory signaling pathways. nih.gove-century.us The ability of DPI to ameliorate inflammation in E. coli-infected mice further underscores its anti-inflammatory potential. semanticscholar.org
| Cell Model | Stimulus | Effect of this compound |
| Murine Peritoneal Macrophages | E. coli | Decreased production of TNF-α and IL-6. nih.gove-century.us |
Inhibition of Microglial Activation in Neuroinflammation Models
Microglial activation is a hallmark of neuroinflammation and is implicated in the pathogenesis of various neurodegenerative diseases. frontiersin.org this compound has been investigated for its potential to mitigate neuroinflammation by targeting microglial NADPH oxidase (NOX2), a key source of oxidative stress in the brain. nih.govnih.gov
Activation of microglial NOX2 is critically involved in mediating neuroinflammatory processes. nih.govnih.gov Studies have shown that DPI can effectively inhibit this enzyme in microglia. nih.govnih.gov Notably, research has demonstrated that even at subpicomolar concentrations, DPI can inhibit the activation of NOX2 induced by phorbol (B1677699) myristate acetate (B1210297) (PMA) in primary midbrain neuron-glia cultures without exhibiting cytotoxicity. nih.govnih.gov This high specificity and potency at ultra-low doses suggest that DPI could be a valuable tool for studying and potentially treating neuroinflammatory conditions. nih.govnih.gov
The neuroprotective effects of DPI have been observed in post-treatment paradigms where subpicomolar concentrations of the compound protected dopaminergic neurons in neuron-glia cultures pretreated with inflammatory stimuli like lipopolysaccharide (LPS). nih.govnih.gov This protection is linked to the inhibition of NOX2-generated superoxide, highlighting the therapeutic potential of targeting this pathway in neurodegenerative diseases. nih.govnih.gov
| Research Model | Key Finding |
| Primary Midbrain Neuron-Glia Cultures | Subpicomolar concentrations of DPI inhibit microglial NADPH oxidase (NOX2) activation without toxicity. nih.govnih.gov |
| Neuroinflammation Models | DPI demonstrates potent neuroprotective efficacy in post-treatment regimens. nih.govnih.gov |
Effects on Neutrophil Extracellular Trap (NET) Formation
Neutrophil extracellular traps (NETs) are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. However, excessive NET formation can contribute to tissue damage and inflammation. The generation of NETs is closely linked to the production of reactive oxygen species by NADPH oxidase.
Studies have consistently shown that this compound inhibits the formation of NETs. nih.govtandfonline.com In neutrophils stimulated with phorbol 12-myristate 13-acetate (PMA), a potent inducer of NETosis, DPI effectively blocks the release of these extracellular traps. nih.govtandfonline.com This inhibition is attributed to DPI's ability to diminish ROS production, a critical signaling event in the NET formation cascade. nih.gov
The procedural aspects of DPI administration can influence the extent of NET inhibition. Research has indicated that the timing and presence of DPI in relation to the stimulus can result in different levels of NET formation. nih.gov For instance, the strongest inhibition of extracellular DNA release was observed when neutrophils were treated with DPI before being stimulated with PMA. nih.gov These findings confirm that DPI is a valuable tool for investigating the mechanisms of NET formation and the role of NADPH oxidase in this process.
Cancer Biology Research Models
In addition to its role in inflammation, this compound has been explored for its potential anti-cancer effects. Its ability to inhibit NADPH oxidases, which are increasingly recognized for their role in cancer cell proliferation and survival, makes it a compound of interest in oncology research.
Neuroblastoma (MYCN-Amplified) Studies
MYCN amplification is a key genetic driver in a subset of high-risk neuroblastomas and is associated with poor prognosis. researchgate.net Targeting MYCN and its downstream pathways is a major focus of therapeutic development for this aggressive childhood cancer.
Recent studies have identified this compound chloride (DPI) as a compound that preferentially targets MYCN-amplified neuroblastoma cells. biorxiv.org Research has shown that DPI can downregulate the protein levels of MYCN, particularly in cells with MYCN amplification. biorxiv.org The anti-proliferative and pro-apoptotic effects of DPI in this context are linked to its ability to target alterations in mitochondrial function and the associated production of reactive oxygen species, which are critical for the survival of these cancer cells. biorxiv.org
Proteomic and metabolomic analyses have revealed that DPI's mode of action involves targeting changes induced by MYCN amplification, including those related to the mitochondrial electron transport chain. biorxiv.org Furthermore, DPI has been shown to reduce the proliferation, survival, and malignant transformation of MYCN-amplified neuroblastoma cells in vitro and to decrease tumor size and prevent metastatic spread in zebrafish models of the disease. biorxiv.org
Colon Cancer Cell Lines and Xenografts
This compound has demonstrated significant anti-proliferative effects in various colon cancer models. These effects are largely attributed to its inhibition of NADPH oxidase 1 (Nox1), which is highly expressed in several colon cancer cell lines and plays a role in their growth and survival.
In vitro studies have shown that DPI inhibits the growth of colon cancer cell lines such as Caco2, HT-29, and LS-174T. nih.gov This growth inhibition is associated with a decrease in hydrogen peroxide (H2O2) production and a reduction in intracellular ROS levels. nih.gov The anti-proliferative mechanism of DPI in these cells involves a block in cell cycle progression at the G1/S interface. nih.gov
The efficacy of DPI has also been demonstrated in in vivo models. In athymic mice bearing HT-29 or LS-174T xenografts, administration of DPI resulted in a significant decrease in tumor growth. nih.govresearchgate.net These findings suggest that targeting Nox1 with iodonium (B1229267) analogs like DPI could be a viable therapeutic strategy for NADPH oxidase-containing human colon cancers. nih.gov
| Cancer Model | Cell Lines/Xenografts | Key Findings |
| Neuroblastoma | MYCN-amplified neuroblastoma cells | DPI preferentially targets these cells, downregulates MYCN protein levels, and targets mitochondrial alterations. biorxiv.org |
| Colon Cancer | Caco2, HT-29, LS-174T cell lines and xenografts | DPI inhibits cell growth, decreases ROS production, and blocks cell cycle progression. It also reduces tumor growth in xenograft models. nih.gov |
Melanoma Cell Migration and Growth Inhibition
This compound (DPI), recognized as an inhibitor of NADPH oxidase (NOX), has demonstrated notable effects on melanoma cells. Research indicates that NADPH oxidase is implicated in the progression of melanoma by generating reactive oxygen species (ROS) that can drive tumor growth and migration.
In studies involving Hs294t and SK-Mel28 melanoma cell lines, treatment with DPI led to a significant inhibition of cell migration. This inhibition is linked to the compound's effect on the expression levels of NOX1 and matrix metalloproteinases (MMPs), which are crucial for cell motility and invasion. Further research on B16 melanoma cells showed that DPI not only suppressed cell growth but also promoted cell differentiation. This was evidenced by changes in cell morphology, an increase in melanin (B1238610) production, and heightened expression of the microphthalmia-associated transcription factor (MITF). The role of NADPH oxidase in these effects was further substantiated by using siRNA to target the subunits Rac1 or p47, which also resulted in increased MITF expression.
Table 1: Effects of this compound on Melanoma Cell Lines
| Cell Line | Observed Effect | Associated Molecular Changes |
|---|---|---|
| Hs294t | Inhibition of cell migration | Reduced expression of Nox1 and MMPs |
| SK-Mel28 | Inhibition of cell migration | Reduced expression of Nox1 and MMPs |
| B16 | Suppression of cell growth; Promotion of cell differentiation | Increased melanin production; Increased MITF expression; Suppressed p53 protein levels |
Breast Cancer Cell Line Effects
In the context of breast cancer, this compound has been investigated for its impact on cellular metabolism and cancer stem cells (CSCs). Research on the MCF-7 breast cancer cell line revealed that DPI can inhibit mitochondrial metabolism and significantly reduce ATP production driven by mitochondria. This action led to a notable reduction in the population of cancer stem cells after a five-day treatment period.
Further studies have explored DPI's potential to induce senescence, a state of irreversible cell growth arrest. In p53 wild-type MCF-7 cells, treatment with DPI resulted in the induction of senescence, which was associated with decreased levels of reactive oxygen species (ROS) and an upregulation of p53 and p21 proteins. This suggests that by inhibiting ROS production, DPI can trigger a senescence-based anticancer effect in breast cancer cells that retain functional p53.
Table 2: Effects of this compound on Breast Cancer Cell Lines
| Cell Line | Observed Effect | Associated Molecular Changes |
|---|---|---|
| MCF-7 | Inhibition of mitochondrial metabolism; Reduction of cancer stem cells (CSCs) | Reduced mitochondrial-driven ATP production |
| MCF-7 (p53 wild-type) | Induction of senescence | Decreased ROS levels; Upregulation of p53/p21 proteins |
Osteosarcoma Cell Line Studies
Based on the available research, there is limited specific information regarding the direct effects of this compound on osteosarcoma cell lines. While extensive research exists on the functional characterization and drug sensitivity of various osteosarcoma cell lines like MG-63, SaOs-2, HOS, and U2-OS, these studies primarily focus on other therapeutic agents and signaling pathways. dovepress.comnih.govnih.govnih.govresearchgate.netmdpi.com Investigations into radiosensitizing drugs, novel chemotherapeutics, and natural products have identified various compounds that can induce apoptosis, inhibit proliferation, and suppress metastasis in osteosarcoma, but this compound is not prominently featured among them in the reviewed literature. dovepress.comnih.govnih.gov
Hepatic Carcinoma Cell Studies
This compound chloride (DPI) has been shown to affect the viability and metabolic processes of hepatocellular carcinoma (HCC) cells. In studies using the HCC cell lines BEL-7402 and SMMC-7721, DPI treatment resulted in a downregulation of both mitochondrial and glycolytic metabolism. childrenscancer.org While DPI alone showed less potent inhibition of proliferation compared to other tested compounds, its combination with Levo-tetrahydropalmatine (THP) was found to be more effective in killing cancer cells. childrenscancer.org This enhanced pro-apoptotic activity was linked to a significant decrease in ATP levels. childrenscancer.org
Research on the HepG2 hepatoblastoma cell line focused on DPI's toxicological profile and its ability to inhibit phase-1 biotransformation enzymes. researchgate.net Furthermore, in a cancer stem cell (CSC) model derived from induced pluripotent stem cells (miPS-Huh7cmP cells), DPI demonstrated potent inhibitory effects on characteristics of CSCs, such as sphere and colony formation, at nanomolar concentrations.
Table 3: Effects of this compound on Hepatic Carcinoma Cell Lines
| Cell Line / Model | Observed Effect | Associated Molecular Changes |
|---|---|---|
| BEL-7402 | Decreased cell viability; Downregulation of metabolism | Downregulation of mitochondrial and glycolytic metabolism |
| SMMC-7721 | Decreased cell viability; Downregulation of metabolism | Downregulation of mitochondrial and glycolytic metabolism |
| HepG2 | Cytostatic effects; Inhibition of phase-1 enzyme activity | Concentration-dependent reduction of cell density |
| miPS-Huh7cmP (CSC model) | Inhibition of sphere, colony, and tube formation | N/A |
Organ System Research Models (Animal Studies)
Pulmonary Inflammation Models (e.g., LPS-induced in Rats)
In animal models of acute pulmonary inflammation induced by lipopolysaccharide (LPS) in rats, this compound (DPI) has been shown to exert protective effects. LPS administration typically causes acute lung inflammation, characterized by morphological and histological changes, edema, and increased inflammatory markers.
Treatment with DPI, an inhibitor of NADPH oxidase, was found to attenuate these LPS-induced effects. Specifically, DPI administration prevented the redness of the lung, a visible sign of inflammation, and reduced pulmonary edema. dovepress.com At a molecular level, DPI inhibited the LPS-induced activity of NADPH oxidase, which is a primary source of reactive oxygen species (ROS) in inflammatory cells. dovepress.com This led to a reduction in protein and lipid oxidation. dovepress.com Furthermore, DPI treatment decreased the activity of myeloperoxidase (MPO), a marker for neutrophil infiltration, and lowered the plasma levels of pro-inflammatory cytokines such as TNF-α and IL-1β. dovepress.com These findings suggest that by inhibiting NADPH oxidase, DPI can protect against the key features of LPS-induced lung inflammation in rats. dovepress.com
Table 4: Effects of this compound in LPS-Induced Pulmonary Inflammation in Rats
| Parameter | Effect of LPS Administration | Effect of DPI Pre-treatment |
|---|---|---|
| Lung Morphology | Redness, signs of inflammation | Prevention of redness |
| Lung Histology | Pulmonary edema | Attenuation of edema |
| NADPH Oxidase Activity | Increased | Inhibited |
| Oxidative Stress | Increased protein and lipid oxidation | Reduced oxidation |
| MPO Activity | Increased | Decreased |
| Plasma Cytokines (TNF-α, IL-1β) | Increased | Decreased |
Alcohol-Induced Liver Injury Models (in Rats)
In rat models of early alcohol-induced liver injury, this compound sulfate (B86663) (DPI) has demonstrated significant preventative capabilities. nih.govnih.gov Chronic enteral ethanol (B145695) feeding in rats leads to severe fat accumulation, mild inflammation, and necrosis in the liver. nih.govnih.gov
Administration of DPI alongside the ethanol diet was shown to substantially blunt these pathological changes. nih.govnih.gov The pathology score in ethanol-fed rats was 4.3 ± 0.3, whereas in rats co-treated with DPI, the score was significantly reduced to 0.8 ± 0.4. nih.govnih.gov The protective mechanism of DPI is believed to stem from its inhibition of NADPH oxidase, a key source of free radicals. nih.govnih.gov By blocking this enzyme, DPI almost completely prevented the alcohol-induced increase in free radical adduct formation, the activation of the transcription factor nuclear factor-κB (NF-κB), and the expression of tumor necrosis factor-α (TNF-α) mRNA in the liver. nih.govnih.gov
Table 5: Effects of this compound in Alcohol-Induced Liver Injury in Rats
| Parameter | Effect of Ethanol Feeding | Effect of DPI Co-treatment |
|---|---|---|
| Liver Pathology Score | 4.3 ± 0.3 (severe fat, mild inflammation, necrosis) | 0.8 ± 0.4 (changes significantly blunted) |
| Free Radical Adducts | Significantly increased | Almost completely blunted |
| NF-κB Activity | Significantly increased | Almost completely blunted |
| TNF-α mRNA Expression | Significantly increased | Almost completely blunted |
Neurodegeneration Models (e.g., Parkinson's Disease in Mice)
In preclinical mouse models of Parkinson's disease, post-treatment with this compound (DPI) has been shown to mitigate progressive dopaminergic degeneration. nih.gov Research using endotoxin (B1171834) (lipopolysaccharide) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce Parkinson's-like pathology in mice revealed that DPI administration significantly attenuated the loss of dopaminergic neurons. nih.gov Even when treatment was initiated 10 months after the initial insult, at which point a 30% loss of nigral dopaminergic neurons had already occurred, DPI demonstrated high efficacy in protecting the remaining neuronal population. nih.gov
The neuroprotective effects of this compound were linked to the inhibition of microglia-mediated chronic neuroinflammation. nih.gov Specifically, DPI treatment was associated with the suppression of microglial activation and a reduction in the expression of proinflammatory factors. nih.gov Furthermore, a notable attenuation of α-synuclein aggregation was observed in the DPI-treated models. nih.gov These molecular changes were accompanied by functional improvements, as evidenced by enhanced performance on rotarod activity tests. nih.gov Pathophysiological evaluation of the mice treated with an ultra-low dose of DPI revealed no overt signs of toxicity. nih.gov
Colitis-Associated Colorectal Cancer Models (in Mice)
In mouse models of colitis-associated colorectal cancer (CAC), induced by azoxymethane (B1215336) (AOM) and dextran (B179266) sulfate sodium (DSS), this compound has been investigated for its therapeutic potential. nih.govresearchgate.net Studies have shown that an ultralow dose of DPI can significantly ameliorate DSS-induced colitis and attenuate colon tumorigenesis. nih.govresearchgate.net
Mechanistically, the effects of DPI in the CAC model are linked to its anti-inflammatory properties. nih.govresearchgate.net Treatment with DPI led to a notable inhibition in the production of key pro-inflammatory cytokines, specifically tumor necrosis factor (TNF)-α and interleukin (IL)-6. researchgate.net Additionally, DPI treatment reduced macrophage infiltration and their classical polarization within the colon tissue. nih.govresearchgate.net These anti-inflammatory effects were associated with the inhibition of the phosphorylation of critical signaling proteins, including the signal transducer and activator of transcription 3 (STAT3), mitogen-activated protein kinase (MAPK), and nuclear factor kappa B (NF-κB). researchgate.net
| Model System | Key Findings with this compound Treatment | Associated Molecular Mechanisms |
|---|---|---|
| AOM/DSS-Induced Colitis-Associated Colorectal Cancer (Mouse) | Ameliorated DSS-induced colitis; Attenuated colon tumorigenesis. nih.govresearchgate.net | Inhibited production of TNF-α and IL-6; Reduced macrophage infiltration and polarization; Inhibited phosphorylation of STAT3, MAPK, and NF-κB. researchgate.net |
Herpes Stromal Keratitis Lesion Models (in Mice)
In mouse models of Herpes Stromal Keratitis (HSK), an immunoinflammatory condition resulting from corneal herpes simplex virus 1 (HSV-1) infection, this compound has been shown to moderate disease severity. nih.govnih.gov Treatment with DPI resulted in significantly reduced corneal opacity and angiogenesis compared to vehicle-treated controls. nih.gov
The primary cellular infiltrate responsible for the tissue damage in HSK lesions is neutrophils. nih.gov While NADPH oxidase 2 (NOX2) subunits were found to be upregulated in infected corneas, studies using NOX2 knockout mice indicated that this enzyme is not the major contributor to the generation of reactive oxygen species (ROS) in neutrophils during HSK. nih.gov Paradoxically, treatment with DPI, a flavoenzyme inhibitor, led to an increase in intracellular ROS levels in neutrophils. nih.gov This excessive ROS is believed to induce cell death, and accordingly, DPI treatment was associated with a significant decrease in the frequency of neutrophils in both the peripheral blood and the corneas of infected mice. nih.gov The reduction in neutrophil infiltration is considered a key factor in the observed amelioration of HSK lesion severity. nih.gov
| Model System | Observed Effects of this compound Treatment | Cellular/Molecular Observations |
|---|---|---|
| HSV-1 Induced Herpes Stromal Keratitis (Mouse) | Reduced corneal opacity; Decreased angiogenesis. nih.gov | Increased intracellular ROS levels in neutrophils; Decreased frequency of neutrophils in peripheral blood and cornea. nih.gov |
Renal Tubular Epithelial Cell Necroptosis Models
The protective effects of this compound have been studied in in vitro models of renal tubular epithelial cell necroptosis, a form of programmed necrosis. Using a model where necroptosis was induced in human kidney (HK-2) cells by a combination of tumor necrosis factor-α, benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone, and antimycin A (collectively termed TZA), DPI demonstrated a protective role.
The TZA-induced necroptosis was characterized by increased production of reactive oxygen species (ROS). Treatment with DPI, a known NADPH oxidase inhibitor, significantly decreased this ROS production. This inhibition of ROS generation was directly correlated with a reduction in cell death; DPI treatment reduced the proportion of necrotic cells in the necroptosis model. Furthermore, DPI administration led to a decrease in the phosphorylation of key proteins essential for the necroptotic pathway, namely receptor-interacting protein kinase 3 (RIP-3) and mixed lineage kinase domain-like (MLKL). These findings indicate that DPI may protect renal tubular epithelial cells from necroptosis by inhibiting the generation of ROS.
| Model System | Inducing Agent | Key Effects of this compound | Quantitative Data |
|---|---|---|---|
| HK-2 Human Kidney Cells | TZA (TNF-α, z-VAD-FMK, Antimycin A) | Decreased ROS Production | ROS levels reduced from 27.74±1.60x10⁴ (TZA group) to 22.13±1.86x10⁴ (TZA + DPI group). |
| Reduced Necrosis | Necrosis proportion reduced from 8.98±0.73% (TZA group) to 4.40±1.51% (TZA + DPI group). |
Plant Biology Research
Mitigation of Arsenic-Induced Oxidative Stress in Plants
This compound has been examined for its role in mitigating the toxic effects of arsenic (As) in plants. In studies on Glycine max L. (soybean), arsenic treatment was shown to cause a substantial fall in growth traits such as germination percentage and radicle length, which was accompanied by As accumulation. Arsenic exposure also induced significant oxidative stress, evidenced by increased levels of reactive oxygen species and lipid oxidized products.
Application of DPI alongside arsenic served as a protective agent, leading to enhanced growth and reduced arsenic accumulation in the plant tissues. DPI treatment also improved the activities of antioxidant enzymes and reduced the levels of oxidative stress markers. Similar research on Isatis cappadocica showed that while DPI, an NADPH oxidase inhibitor, can enhance the toxic effects of arsenic by increasing As accumulation and oxidative stress biomarkers like hydrogen peroxide (H₂O₂) and malondialdehyde (MDA), its use in these models helps elucidate the complex redox signaling involved in arsenic toxicity.
| Plant Species | Stressor | Observed Effects of this compound |
|---|---|---|
| Glycine max L. (Soybean) | Arsenic (As) | Enhanced growth traits; Reduced As accumulation; Reduced levels of oxidative stress markers; Improved activities of antioxidant enzymes. |
| Isatis cappadocica | Arsenic (As) | Enhanced the effect of As toxicity by increasing accumulation of As, H₂O₂, and MDA. |
Inhibition of Hydroxycinnamic Acid Accumulation in Wounded Plants
Wounding in plant tissues is known to trigger a significant metabolic rearrangement, including the biosynthesis and accumulation of phenylpropanoid-derived compounds like hydroxycinnamic acids. These compounds are precursors to structural macromolecules such as lignin (B12514952) and suberin, which help form physical barriers to isolate damaged tissue. Detailed research findings specifically investigating the direct inhibitory effect of this compound on the accumulation of hydroxycinnamic acids in response to wounding were not available in the consulted sources.
Effects on Suberization and Lignification
Research into the effects of this compound (DPI) on plant physiological processes has revealed its influence on lignification, a crucial process for plant development and defense. Lignin, a complex polymer, reinforces plant cell walls, provides structural support, and acts as a barrier against pathogens. The biosynthesis of lignin is a multifaceted process that involves the production of reactive oxygen species (ROS).
Studies have shown that this compound-sensitive reactive oxygen species (ROS) production is a required step in the genetic network that regulates lignin production in response to cell wall damage in Arabidopsis thaliana. nih.govnih.gov In this model plant, the induction of lignin biosynthesis following cell wall damage is dependent on an initial burst of ROS. nih.govnih.gov
Further research on pear fruit has indicated that this compound chloride (DPI) can affect the formation of stone cells, which are characterized by thick, lignified secondary cell walls. The accumulation of ROS is closely correlated with the lignification of these stone cells. When pear fruit flesh was injected with DPI, a known inhibitor of NADPH oxidase which generates ROS, it influenced both lignin content and H₂O₂ accumulation. researchgate.net This suggests that DPI-sensitive ROS production is a critical factor in the lignification process during stone cell development. researchgate.net
While the impact of this compound on lignification is linked to its role as an inhibitor of ROS production, its specific effects on suberization have not been as extensively detailed in the available research. Suberization is the process of depositing suberin, a waxy substance, in cell walls, which is vital for controlling water and solute movement and protecting against environmental stresses.
Antimicrobial Research
This compound has demonstrated significant antimicrobial properties in various research settings, targeting both bacterial and fungal pathogens. Its efficacy has been particularly noted against multidrug-resistant strains and important plant pathogens.
Efficacy Against Multidrug-Resistant Helicobacter pylori Strains in vitro
The increasing resistance of Helicobacter pylori to conventional antibiotics has necessitated the search for new therapeutic agents. This compound (DPI) has emerged as a potent anti-H. pylori agent in laboratory studies. nih.gov A screening of a library of pharmacologically active compounds identified DPI as an effective inhibitor of H. pylori growth. nih.gov
Subsequent determination of its minimum inhibitory concentrations (MICs) revealed that DPI exhibits strong antibacterial activity against a range of H. pylori strains, including those resistant to multiple drugs. nih.govjohnshopkins.edu The MIC values for DPI were found to be less than 0.03 μg/mL for all tested H. pylori strains, indicating high potency. nih.govjohnshopkins.edu This effectiveness, irrespective of the strains' resistance to other antibiotics, positions DPI as a potential candidate for future development in the treatment of multidrug-resistant H. pylori infections. nih.govjohnshopkins.edu
**Table 1: In vitro Activity of this compound against *Helicobacter pylori***
| Metric | Finding | Source(s) |
|---|---|---|
| Identified as | A novel anti-H. pylori agent | nih.gov |
| MIC Values | <0.03 μg/mL against all tested strains | nih.govjohnshopkins.edu |
| Efficacy | Effective against multidrug-resistant strains | nih.gov |
Antifungal and Antibacterial Activity Against Plant Pathogens (e.g., Burkholderia glumae)
In the agricultural sector, the emergence of fungicide and antibiotic-resistant plant pathogens is a significant concern. Research has demonstrated the efficacy of this compound chloride (DPIC) against a variety of these pathogens. nih.govresearchgate.netresearchgate.net Studies have shown that DPIC can inhibit the germination of fungal spores and the proliferation of bacterial cells. nih.govresearchgate.netresearchgate.net
A notable application of DPIC has been in the control of Burkholderia glumae, the bacterium responsible for bacterial panicle blight in rice. nih.govresearchgate.netresearchgate.net In vivo experiments on rice heads infected with B. glumae showed that treatment with DPIC significantly reduced the severity of the disease. researchgate.net The application of DPIC during the initial flowering stage of the rice heads was effective in controlling the infection. nih.govresearchgate.netresearchgate.net These findings suggest that this compound chloride could be a valuable new antimicrobial agent in agriculture for managing diseases caused by pathogens like B. glumae. nih.govresearchgate.netresearchgate.net
Table 2: Efficacy of this compound Chloride (DPIC) Against Plant Pathogens
| Pathogen Type | Effect of DPIC | Specific Example | Research Outcome | Source(s) |
|---|---|---|---|---|
| Fungi | Inhibits spore germination | Not specified | Potent antifungal activity | researchgate.net |
| Bacteria | Inhibits cell proliferation | Burkholderia glumae | Reduced disease severity in rice | nih.govresearchgate.netresearchgate.net |
Virology Research (e.g., Japanese Encephalitis Virus Infection)
The antiviral potential of this compound (DPI) has been investigated in the context of Japanese encephalitis virus (JEV), a mosquito-borne flavivirus that can cause severe neurological disease. Research using mouse neuronal cells (Neuro2a) infected with JEV has provided insights into the complex effects of DPI on viral infection and host cell responses. nih.gov
In these studies, DPI was observed to enhance the levels of reactive oxygen species (ROS) in JEV-infected cells, suggesting it induces oxidative stress. nih.gov This is in contrast to its often-cited role as an inhibitor of ROS-producing enzymes in other contexts. Furthermore, treatment with DPI was found to block the induction of autophagy and the activation of all three arms of the endoplasmic reticulum (ER) stress pathway in infected neuronal cells. nih.gov
Crucially, the application of DPI resulted in the inhibition of virus particle release from the infected cells. nih.gov The study suggests that the DPI-mediated block of autophagy is a consequence of the inhibition of ER stress responses. Given that DPI can inhibit a wide range of flavin-dependent enzymes, it is likely that the signaling pathways for ER stress and autophagy during JEV infection are modulated by enzymes that are sensitive to DPI. nih.gov
Table 3: Effects of this compound on Japanese Encephalitis Virus (JEV) Infection in vitro
| Cellular Process | Effect of this compound | Consequence for JEV | Source(s) |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Enhanced levels (induces oxidative stress) | Not directly stated | nih.gov |
| Autophagy | Blocked induction | Part of the mechanism of viral inhibition | nih.gov |
| ER Stress Pathway | Blocked activation of all three arms | Part of the mechanism of viral inhibition | nih.gov |
| Virus Release | Inhibited | Reduced viral propagation | nih.gov |
Methodological Considerations and Advanced Research Techniques Employing Diphenyleneiodonium
Assessment of Diphenyleneiodonium Specificity and Off-Target Effects in Experimental Design
This compound (DPI) is widely utilized as a potent inhibitor of flavoenzymes, particularly NADPH oxidases (NOX). However, a critical consideration in experimental design is its non-specific nature, as it can inhibit a range of other flavoproteins. researchgate.netnih.gov This lack of specificity necessitates careful interpretation of results and the use of appropriate controls to distinguish between effects mediated by NOX inhibition and off-target interactions.
DPI has been shown to inhibit several enzymes other than NOX, including:
Nitric Oxide Synthases (NOS): DPI is a potent inhibitor of both inducible (iNOS) and endothelial (eNOS) nitric oxide synthases. nih.govmerckmillipore.com In studies investigating the role of reactive oxygen species (ROS) in signaling pathways, it is crucial to consider that some observed effects of DPI may be attributable to its inhibition of NOS and the subsequent reduction in nitric oxide (NO) production. nih.gov
Mitochondrial Respiratory Chain Complexes: DPI can inhibit Complex I (NADH-ubiquinone oxidoreductase) and Complex III of the mitochondrial respiratory chain. nih.gov This can lead to a disruption of mitochondrial function and an increase in mitochondrial ROS production, confounding studies aimed at investigating the role of NOX-derived ROS. nih.gov
Xanthine (B1682287) Oxidase: This enzyme, involved in purine (B94841) metabolism and a source of superoxide (B77818), is also susceptible to inhibition by DPI. nih.govnih.gov
Cytochrome P450 Reductase: As a flavoprotein, this enzyme is also a target for DPI inhibition. nih.govnih.gov
Thioredoxin Reductase: This enzyme, critical for maintaining the cellular redox state, can be inhibited by micromolar concentrations of DPI. nih.gov
Cholinesterases: DPI has been found to be a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
Given these off-target effects, researchers must employ rigorous experimental designs. This includes using multiple, structurally distinct inhibitors to confirm that the observed phenotype is due to the inhibition of the intended target. Furthermore, genetic approaches, such as using cells or animals with specific NOX isoforms knocked out or knocked down, can provide more definitive evidence for the role of NOX in a particular process. The potential for DPI to generate phenol (B47542) radicals, which can interact with various cellular components, further complicates the interpretation of its effects. nih.gov Therefore, attributing an observed effect solely to NOX inhibition based on the use of DPI alone is often insufficient.
Dose-Dependent Effects and "Ultra-Low Dose" Phenomena of this compound
The concentration of this compound (DPI) used in experimental settings is a critical determinant of its biological effects, with a notable distinction between standard micromolar concentrations and "ultra-low dose" or sub-picomolar concentrations. nih.gov At micromolar concentrations, DPI exhibits broad inhibitory activity against a variety of flavoenzymes, leading to significant off-target effects and potential cytotoxicity. nih.govnih.gov However, research has revealed that at ultra-low concentrations, DPI can display remarkable specificity and potent biological activity.
Studies have demonstrated that sub-picomolar concentrations of DPI (e.g., 10⁻¹⁴ M and 10⁻¹³ M) can specifically inhibit NADPH oxidase (NOX) activation without affecting other flavoprotein-containing enzymes like iNOS, xanthine oxidase, or mitochondrial reductases. nih.gov This high degree of specificity at ultra-low doses mitigates the concerns of off-target effects that are prevalent at higher concentrations. For instance, while micromolar DPI is toxic, sub-picomolar concentrations show no toxicity in primary midbrain neuron-glia cultures. nih.gov
This "ultra-low dose" phenomenon has significant therapeutic potential. For example, ultra-low doses of DPI have been shown to be effective in treating colitis-associated colorectal cancer by suppressing inflammatory responses and ROS production without significant systemic toxicity. nih.govresearchgate.net These low doses can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 and reduce macrophage infiltration. nih.govresearchgate.net This suggests that at these concentrations, DPI can modulate specific signaling pathways involved in inflammation and cancer progression. nih.gov
The dose-dependent effects of DPI are also evident in its impact on cellular processes. For example, in HCT116 and MCF-7 cancer cells, low, non-toxic doses of DPI can induce senescence, a state of permanent growth arrest, which is correlated with a decrease in ROS levels. researchgate.net In contrast, higher, more toxic concentrations may lead to different cellular outcomes. The ability of ultra-low dose DPI to inhibit NOX with high specificity makes it a valuable tool for dissecting the specific roles of NOX in various physiological and pathological processes and holds promise for therapeutic applications where targeted inhibition is crucial. nih.govnih.gov
Key Analytical Methodologies in this compound Research
Reactive Oxygen Species (ROS) Measurement Techniques
The assessment of reactive oxygen species (ROS) is central to research involving this compound (DPI), given its primary role as an inhibitor of ROS-producing NADPH oxidases. Various techniques are employed to detect and quantify intracellular ROS levels, each with its own principles and applications.
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method for measuring general oxidative stress within cells. re-place.beabcam.com DCFH-DA is a cell-permeable, non-fluorescent probe that, once inside the cell, is deacetylated by intracellular esterases to form 2',7'-dichlorodihydrofluorescein (DCFH). abcam.com In the presence of ROS, particularly hydrogen peroxide, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). re-place.beabcam.com
Beyond DCFH-DA, a variety of other fluorescent probes are utilized to provide more specific information about the type and location of ROS production in cells treated with this compound (DPI).
MitoSOX Red: This probe is specifically targeted to the mitochondria and is used to detect mitochondrial superoxide. nih.govnih.gov It is valuable for dissecting the effects of DPI on mitochondrial ROS production, which can be an off-target effect. nih.gov
CellROX Reagents: This family of probes (e.g., CellROX Green, Orange, Deep Red) measures general oxidative stress. thermofisher.com They are cell-permeable and become fluorescent upon oxidation by ROS. thermofisher.com Their fluorescence is retained after fixation, offering experimental flexibility. thermofisher.com
CM-H2XRos: This is another ROS-sensitive fluorescent probe. Studies have shown that high concentrations of DPI can induce its release from the mitochondria into the cytoplasm, indicating mitochondrial stress. researchgate.netresearchgate.net
Tetramethylrhodamine methyl ester (TMRM): While not a direct ROS probe, TMRM is a fluorescent dye used to measure mitochondrial membrane potential. researchgate.netnih.gov A decrease in TMRM fluorescence can indicate mitochondrial dysfunction, which is a known off-target effect of DPI at higher concentrations and can be associated with increased mitochondrial ROS production. researchgate.netnih.gov
Dihydroethidium (DHE): This probe is used to detect superoxide radicals. researchgate.netnih.gov
By using a combination of these probes, researchers can gain a more comprehensive understanding of how DPI affects ROS homeostasis, distinguishing between its effects on NOX-derived ROS and its off-target effects on mitochondrial ROS production. For instance, combining a ROS-sensitive dye like CM-H2DCFDA with a mitochondrial-targeted scavenger like MitoTEMPO can help to elucidate the specific contribution of mitochondria to the observed ROS levels in the presence of DPI. researchgate.netnih.gov
Enzyme Activity Assays
To characterize the inhibitory profile of this compound (DPI) and to understand its specific and off-target effects, various enzyme activity assays are employed. These assays are crucial for determining the potency of DPI against its intended targets, such as NADPH oxidase, as well as its inhibitory action on other enzymes.
NADPH Oxidase (NOX) Activity: The primary target of DPI, NOX activity, can be measured in cell lysates or purified enzyme preparations. The assay typically involves providing NADPH as a substrate and measuring the production of superoxide, often through the reduction of cytochrome c or the use of chemiluminescent probes like lucigenin.
Nitric Oxide Synthase (NOS) Activity: The activity of NOS isoforms is commonly determined by measuring the conversion of L-arginine to L-citrulline or by quantifying the production of nitric oxide (NO) using the Griess reagent, which detects nitrite, a stable breakdown product of NO. nih.gov
Cholinesterase Activity: The activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be measured spectrophotometrically using a modified Ellman assay. nih.gov This involves the use of thiocholine (B1204863) esters as substrates, which are hydrolyzed by the enzymes to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-2-nitrobenzoic acid (DTNB) to generate a colored product that can be quantified. nih.gov
Mitochondrial Complex I Activity: The activity of Complex I (NADH:ubiquinone oxidoreductase) can be assessed in isolated mitochondria or permeabilized cells by measuring the rotenone-sensitive oxidation of NADH. mdpi.com
Thioredoxin Reductase Activity: Commercial kits are available to measure the activity of thioredoxin reductase. These assays typically measure the reduction of DTNB by the enzyme in the presence of NADPH. nih.gov
Peroxidase and Oxalate Oxidase Activity: The activity of these ROS-producing enzymes can also be assessed to rule out their contribution to observed effects in plant systems, for example. researchgate.net
By performing a panel of these enzyme activity assays, researchers can determine the IC50 values of DPI for various enzymes, assess the reversibility of inhibition, and better understand the specificity of its action at different concentrations. This information is critical for the accurate interpretation of experimental results and for evaluating the therapeutic potential of DPI.
Interactive Data Tables
Table 1: Off-Target Enzyme Inhibition by this compound (DPI)
| Enzyme | Reported IC50 | Cell/System | Reference |
| Inducible Nitric Oxide Synthase (iNOS) | 50 nM | Macrophages | merckmillipore.com |
| Endothelial Nitric Oxide Synthase (eNOS) | 180 nM | Rat Thoracic Aortic Rings | merckmillipore.com |
| NADPH Oxidase (NOX) | 0.1 µM | HeLa Cells | caymanchem.com |
| Acetylcholinesterase (AChE) | Not specified | Human Erythrocyte Ghosts | nih.gov |
| Butyrylcholinesterase (BChE) | Not specified | Human | nih.gov |
Table 2: Fluorescent Probes in this compound Research
| Probe | Target | Application in DPI Studies | Reference |
| DCFH-DA | General ROS | Measuring overall changes in cellular ROS levels | nih.govspandidos-publications.com |
| MitoSOX Red | Mitochondrial Superoxide | Assessing off-target effects of DPI on mitochondria | nih.gov |
| CellROX Green | General ROS | Detecting ROS with good cell retention after fixation | thermofisher.com |
| CM-H2XRos | General ROS | Visualizing mitochondrial stress at high DPI concentrations | researchgate.netresearchgate.net |
| TMRM | Mitochondrial Membrane Potential | Indirectly assessing mitochondrial dysfunction due to DPI | researchgate.netnih.gov |
Molecular Biology and Proteomics Techniques
For example, studies have used this technique to show that DPI treatment can decrease the phosphorylation of key inflammatory signaling proteins, including extracellular signal-regulated kinase 1/2 (ERK1/2), STAT3, and NF-κB p65 in a colitis model. thno.org In neuroblastoma cells, DPI was found to downregulate the expression of the MYCN protein. biorxiv.org Other research has demonstrated that DPI can reverse the increased phosphorylation of receptor-interacting protein kinase 3 (RIP-3) and mixed-lineage kinase domain-like protein (MLKL), which are crucial mediators of necroptosis. spandidos-publications.com Furthermore, the effect of DPI on cell survival and differentiation pathways has been investigated by analyzing the phosphorylation status of kinases like Akt and Erk in mouse embryonic stem cells. nih.gov These studies typically use GAPDH or β-actin as loading controls to ensure equal protein loading across lanes. biorxiv.orgnih.gov
Table 5: Research Findings Using Western Blot Analysis with DPI Treatment
| Cell/Tissue Type | Target Protein(s) | Key Finding with this compound (DPI) | Citation |
| Mouse Colonic Lamina Propria | p-ERK1/2, p-STAT3, p-NF-κB p65 | DPI treatment decreased the DSS-induced phosphorylation of these inflammatory signaling proteins. | thno.org |
| Neuroblastoma Cells (Be(2)-C, NBL-S) | MYCN | DPI treatment downregulated the expression of MYCN protein. | biorxiv.org |
| HK-2 Cells (Human kidney) | p-RIP-3, p-MLKL | DPI reversed the increase in phosphorylation of these necroptosis-mediating proteins induced by a stimulus. | spandidos-publications.com |
| Mouse Embryonic Stem Cells | p-Akt, p-Erk | DPI-mediated ROS production was suggested to be responsible for the observed effects on Akt and Erk activation. | nih.gov |
| Colorectal Cancer Cells | p-NF-κF p65, p-IκBα, p-STAT3, p-Erk | DPI treatment significantly inhibited the phosphorylation of these signaling proteins involved in malignant transformation. | thno.org |
Northern blot analysis is a technique used to study gene expression by detecting specific RNA sequences in a sample. It allows researchers to determine the effect of a substance like DPI on the transcription of target genes.
This method has been employed to demonstrate that DPI can almost completely suppress the induction of NOX1 mRNA (a catalytic subunit of NADPH oxidase) by various stimuli like PGF₂α, PDGF, and PMA in vascular smooth muscle cells. nih.gov In another study, Northern blotting revealed that treating normal neutrophils with DPI resulted in a sustained IL-8 mRNA response to fMLF stimulation, similar to that seen in neutrophils from patients with Chronic Granulomatous Disease (CGD), a condition characterized by a lack of NADPH oxidase activity. aai.org This suggests that the NADPH oxidase-generated H₂O₂ normally suppresses a sustained IL-8 mRNA response. aai.org The technique involves isolating total RNA, separating it by gel electrophoresis, transferring it to a membrane, and hybridizing it with a labeled probe specific to the mRNA of interest. jacc.orgaai.org Loading controls, such as probing for 18S or 28S ribosomal RNA or using ethidium (B1194527) bromide staining, are used to normalize the data. nih.govaai.orgresearchgate.net
Table 6: Research Findings Using Northern Blot Analysis with DPI Treatment
| Cell Type | Target mRNA | Stimulus | Key Finding with this compound (DPI) | Citation |
| Rat Vascular Smooth Muscle Cells (A7r5) | NOX1 | PGF₂α, PDGF, FBS, PMA | 100 nM DPI almost completely suppressed the induction of NOX1 mRNA by all stimuli. | nih.gov |
| Rat Vascular Smooth Muscle Cells (A7r5) | c-fos | FBS | Induction of c-fos by FBS was still observed in the presence of 100 nM DPI, indicating cell viability and specificity of the NOX1 effect. | nih.gov |
| Human Neutrophils | IL-8 | fMLF | Normal neutrophils treated with DPI exhibited a sustained IL-8 mRNA response, mimicking the response of CGD neutrophils. | aai.org |
Electrophoretic Mobility Shift Assay (EMSA) for Transcription Factor Activation (e.g., NF-κB)
The Electrophoretic Mobility Shift Assay (EMSA) is a technique used to study protein-DNA interactions. In the context of this compound, it is often employed to determine the role of NOX-derived reactive oxygen species (ROS) in the activation of transcription factors like Nuclear Factor-kappa B (NF-κB).
Research on human airway smooth muscle (AWSM) cells has demonstrated that serum stimulation leads to a significant increase in DNA binding activity for NF-κB, as observed through EMSA. physiology.org Treatment with this compound was found to substantially inhibit this serum-induced activation of NF-κB DNA binding. physiology.org Supershift experiments confirmed the involvement of p50 and p65 subunits in the NF-κB dimer. physiology.org This suggests that a DPI-sensitive NAD(P)H oxidase influences cell proliferation in part through the redox regulation of NF-κB's transcriptional activity. physiology.org Further studies have shown that DPI can reduce the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, which is a critical step preceding NF-κB activation. physiology.org In other cell systems, while NF-κB activation is a known response to various stimuli, the role of ROS can be complex. embopress.org For instance, in THP-1 cells, both NLRP3 and TLR signaling pathways appear to contribute to NF-κB activation during S. aureus infection, a process that can be modulated by inhibitors like DPI. plos.orgplos.org
Proteomic and Metabolomic Profiling for Mode of Action Elucidation
Proteomic and metabolomic analyses provide a global view of the changes in protein expression and metabolite levels, respectively, offering deep insights into the mode of action of compounds like this compound.
In a study on MYCN-amplified (MNA) neuroblastoma, proteomic and metabolomic assays were used to investigate the mechanism of DPI. biorxiv.org The findings revealed that DPI targets alterations induced by MNA, including effects on cell cycle progression, DNA repair pathways, and significant changes in the expression of proteins involved in the mitochondrial electron transport chain. biorxiv.org
Metabolomic profiling of Mycobacterium tuberculosis treated with DPI showed that the compound induced a viable but non-culturable (VBNC) state. nih.govnih.gov This transition was accompanied by a notable decrease in the biogenesis of amino acids, purine and pyrimidine (B1678525) nucleotides, and unsaturated fatty acids. nih.gov Conversely, there was an increase in the levels of lactate (B86563), fumarate, succinate, myo-inositol, and pentose (B10789219) sugars, which is consistent with the metabolic features of dormancy. nih.gov These comprehensive profiling techniques have been crucial in establishing a DPI-induced VBNC model for mycobacteria. nih.gov Autonomous metabolomics workflows, which combine mass spectrometry with simultaneous tandem mass spectrometry data acquisition and bioinformatic analysis, have streamlined such profiling efforts, enabling rapid metabolite identification. osti.gov
Gene Expression Analysis (e.g., using qPCR)
Quantitative real-time PCR (qPCR) is a sensitive technique used to measure the expression levels of specific genes. thermofisher.comgene-quantification.de It is a cornerstone for validating findings from broader transcriptomic analyses and for investigating the impact of substances like this compound on specific genetic pathways. nih.gov The process involves reverse transcribing RNA into complementary DNA (cDNA), followed by PCR amplification with real-time detection. thermofisher.com
In studies of herpes stromal keratitis (HSK), quantitative reverse transcription-PCR (qRT-PCR) was used to measure the transcripts of antioxidant genes and NOX isoforms in corneal tissue. arvojournals.org Following HSV-1 infection, a two to six-fold increase in the expression of NOX2 subunits was observed. arvojournals.org Treatment with DPI, a flavoenzyme inhibitor, was used to manipulate ROS levels and assess the impact on disease severity, with gene expression analysis providing a molecular basis for the observed effects. arvojournals.org The reliability of qPCR data heavily depends on proper experimental design, including the selection of stable reference genes for normalization across different conditions, such as in various models of liver cell injury. nih.gov
Cell-Based Assays
Cell-based assays are fundamental tools for assessing the physiological and cytotoxic effects of chemical compounds. This compound has been extensively characterized using a variety of these assays to determine its impact on cell health and function.
Cell Viability and Proliferation Assays (e.g., MTT, Trypan Blue Exclusion, Cell Counting)
These assays are used to quantify the effects of a compound on cell survival and growth.
MTT Assay : This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. abcam.com The reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan (B1609692) crystals by mitochondrial enzymes in viable cells is quantified. abcam.com Studies on HCT116 human colon cancer cells showed that DPI significantly decreased cell viability in a concentration-dependent manner. nih.govresearchgate.net Similarly, in primary midbrain neuron-glia cultures, micromolar concentrations of DPI were found to reduce cell viability by over 90%, whereas subpicomolar concentrations showed no obvious cytotoxicity. nih.gov In primary hippocampal neurons, DPI pre-treatment was shown to significantly increase cell viability in the presence of amyloid β-induced toxicity. semanticscholar.org
Trypan Blue Exclusion : This dye exclusion test distinguishes viable from non-viable cells. nih.gov Live cells with intact plasma membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue. nih.govthermofisher.com This method has been used to demonstrate that DPI can inhibit apoptotic cell death in gastric epithelial cells infected with Helicobacter pylori, thereby preserving cell viability. nih.gov The protocol typically involves mixing a cell suspension with a trypan blue solution and counting the stained (non-viable) and unstained (viable) cells using a hemocytometer. nih.govselleckchem.com
Cell Counting : Direct cell counting, often following a treatment period, provides a straightforward measure of cell proliferation. In HCT116 cells, treatment with various concentrations of DPI followed by cell counting after several days confirmed a significant inhibition of cell proliferation. nih.govresearchgate.net
| Cell Line | Assay | Observation | Reference |
|---|---|---|---|
| HCT116 (p53+/+ and p53-/-) | MTT Assay & Cell Counting | Significantly decreased cell viability and inhibited proliferation. | nih.govresearchgate.net |
| Primary Midbrain Neuron-Glia Cultures | MTT Assay | Micromolar concentrations reduced viability by >90%; subpicomolar concentrations had no effect. | nih.gov |
| AGS (Gastric Epithelial Cells) | Trypan Blue Exclusion | Suppressed H. pylori-induced cell death. | nih.gov |
| Primary Hippocampal Neurons | MTT Assay | Increased cell viability against amyloid β-induced toxicity. | semanticscholar.org |
Flow Cytometry for Cell Death (Apoptosis, Necroptosis) and ROS Levels
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantification of various cellular processes simultaneously.
Cell Death (Apoptosis and Necroptosis) : this compound's role in inducing or inhibiting cell death is frequently studied using flow cytometry. Apoptosis can be detected by staining cells with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI) or 7-AAD. nih.gov In acute myeloid leukemia (AML) cells, DPI was shown to trigger apoptosis, and cells with high oxidative phosphorylation metabolism were more sensitive. nih.gov In other studies, DPI-induced apoptosis was characterized by measuring the sub-diploid (SubG1) peak, which represents fragmented DNA, using PI staining. researchgate.netnih.gov Research in HK-2 human kidney cells demonstrated that DPI could prevent necroptosis, a form of programmed necrosis, by reducing the percentage of PI-positive cells. spandidos-publications.com
Reactive Oxygen Species (ROS) Levels : The impact of DPI on cellular ROS levels is a key area of investigation. Probes like Dichlorodihydrofluorescein diacetate (DCFH-DA), Dihydroethidium (DHE), and MitoSOX are used to measure general cellular ROS, superoxide, and mitochondrial superoxide, respectively. nih.govsemanticscholar.org Flow cytometry analysis has shown that while DPI is known as a NOX inhibitor and can decrease cytoplasmic ROS, it can also trigger an increase in mitochondrial ROS levels by disrupting the mitochondrial respiratory chain. nih.govsemanticscholar.org In HK-2 cells, DPI was shown to decrease ROS production in a model of necroptosis. spandidos-publications.com Conversely, in HSV-1 infected mice, DPI treatment unexpectedly led to a significant increase in ROS levels in neutrophils from HSK lesions. asm.org
| Parameter Measured | Cell/Model System | Key Finding | Reference |
|---|---|---|---|
| Necroptosis | HK-2 Cells | DPI prevented necroptosis and reduced the percentage of PI-positive cells. | spandidos-publications.com |
| Apoptosis | Acute Myeloid Leukemia (AML) Cells | DPI induced apoptosis, measured by Annexin-V/7-AAD staining. | nih.gov |
| Apoptosis (DNA Fragmentation) | HCT116 p53-/- Cells | DPI treatment increased the SubG1 fraction, indicating apoptosis. | researchgate.net |
| ROS Levels | HK-2 Cells | DPI decreased ROS production. | spandidos-publications.com |
| Mitochondrial ROS | Acute Myeloid Leukemia (AML) Cells | DPI increased mitochondrial ROS levels (measured with MitoSOX). | nih.gov |
| Intracellular ROS | ARPE-19 Cells | DPI treatment increased superoxide and H2O2 levels. | semanticscholar.org |
Cell Migration Assays (e.g., Transwell Assays)
Cell migration is a critical process in development, immune response, and disease progression. The Transwell assay, also known as the Boyden chamber assay, is a common method to study cell migration and invasion in vitro. nih.govthermofisher.com
This assay utilizes a chamber with two compartments separated by a porous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber to create a gradient. nih.gov The number of cells that migrate through the pores to the lower surface of the membrane is then quantified. For invasion assays, the membrane is coated with an extracellular matrix like Matrigel. nih.gov
Studies using Transwell assays have shown that this compound can inhibit cell migration. In a model of colitis-associated colorectal cancer, DPI significantly inhibited the LPS-induced migration of RAW264.7 and THP-1 macrophage cell lines. thno.org In another study, VCAM-1-mediated lymphocyte migration across endothelial cell monolayers was blocked by over 65% with NADPH oxidase inhibitors, including DPI. aai.org Furthermore, DPI was found to inhibit the deferoxamine (B1203445) (DFO)-induced migration and invasion of MDA-MB-231 breast cancer cells. karger.com These findings indicate that DPI-sensitive enzymes, like NADPH oxidase, play a significant role in regulating the migratory capacity of various cell types.
Mitochondrial Function Assessment
The investigation of mitochondrial function is critical in understanding cellular bioenergetics and pathophysiology. This compound (DPI) serves as a key pharmacological tool in these assessments, primarily due to its well-documented inhibitory effects on flavin-containing enzymes, including those within the mitochondrial respiratory chain. nih.govresearchgate.net Methodologies employing DPI allow for the detailed examination of its impact on mitochondrial respiration and membrane integrity.
Oxygen Consumption Rate Measurements
Oxygen Consumption Rate (OCR) is a primary indicator of mitochondrial respiratory activity, specifically oxidative phosphorylation (OxPhos). The use of extracellular flux analyzers, such as Seahorse technology, enables real-time measurement of OCR in live cells, providing insights into mitochondrial function. nih.gov this compound is utilized in these assays as an inhibitor to probe the function of the mitochondrial respiratory chain. researchgate.netnih.gov
Research has demonstrated that DPI significantly reduces the basal OCR and the maximal respiration capacity in various cell lines. nih.gov For instance, studies on acute myeloid leukemia (AML) cell lines showed a marked decrease in OCR upon acute exposure to DPI. nih.gov The inhibitory concentration (IC50) of DPI on OCR can be determined and compared with other known mitochondrial inhibitors like rotenone (B1679576) (Complex I inhibitor) and antimycin A (Complex III inhibitor) to characterize its specific effects. nih.gov Treatment with DPI, even at nanomolar concentrations, can lead to a progressive reduction in the mitochondrial oxygen consumption rate. researchgate.net These measurements are crucial for understanding the bioenergetic profile of cells and how compounds like DPI disrupt mitochondrial metabolism. nih.govnih.gov The process involves measuring the rate at which oxygen is consumed by cells, which is then normalized to cell number or protein content. The rates are calculated from the time derivative of the measured oxygen concentration, after subtracting non-mitochondrial oxygen consumption. nih.gov
Table 1: Effect of this compound (DPI) on Oxygen Consumption Rate (OCR) in various cell lines
| Cell Line | Type | Effect of DPI on Basal OCR | Effect of DPI on Maximal Respiration | Reference |
| THP-1 | Acute Myeloid Leukemia | Significant Reduction | Significant Reduction | nih.gov |
| MV-4-11 | Acute Myeloid Leukemia | Significant Reduction | Significant Reduction | nih.gov |
| KG-1a | Acute Myeloid Leukemia | Significant Reduction | Significant Reduction | nih.gov |
| HL-60 | Acute Myeloid Leukemia | Significant Reduction | Significant Reduction | nih.gov |
| NB-4 | Acute Myeloid Leukemia | Significant Reduction | Significant Reduction | nih.gov |
| ML-2 | Acute Myeloid Leukemia | Significant Reduction | Significant Reduction | nih.gov |
| U-937 | Acute Myeloid Leukemia | No Significant Change | Significant Reduction | nih.gov |
| KG-1 | Acute Myeloid Leukemia | No Significant Change | Significant Reduction | nih.gov |
| MG-63 | Osteosarcoma | Inhibition of Complex I & II-linked respiration | Inhibition of maximal respiratory capacity | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Mitochondrial Membrane Potential Dyes
The mitochondrial membrane potential (ΔΨm) is a vital component of the proton-motive force used for ATP synthesis and is a key indicator of mitochondrial health. nih.gov A collapse in ΔΨm is an early event in apoptosis. bio-rad-antibodies.com Fluorescent, lipophilic cationic dyes are widely used to measure ΔΨm, as they accumulate in the negatively-charged mitochondrial matrix. nih.govbio-rad-antibodies.com
The use of these dyes is a common method to assess the effects of compounds like this compound on mitochondrial integrity. nih.govdoaj.org DPI has been shown to induce a drop in mitochondrial membrane potential. nih.gov
Commonly used dyes include:
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): This ratiometric dye is a widely used tool for monitoring mitochondrial health. thermofisher.com In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. thermofisher.com When ΔΨm collapses, the dye remains in its monomeric form in the cytoplasm, emitting green fluorescence. thermofisher.com Therefore, a decrease in the red-to-green fluorescence ratio indicates mitochondrial depolarization. thermofisher.com However, JC-1 is known to be poorly water-soluble and photosensitive. nih.govnih.gov
TMRM (Tetramethylrhodamine, methyl ester) and TMRE (Tetramethylrhodamine, ethyl ester): These are non-ratiometric, red-orange fluorescent dyes that accumulate in polarized mitochondria. nih.govbio-rad-antibodies.com A decrease in fluorescence intensity indicates mitochondrial depolarization. bio-rad-antibodies.com TMRM is often preferred for many studies due to its lower mitochondrial binding and inhibition of the electron transport chain compared to other dyes. nih.gov A combination of TMRM with a ROS-sensitive dye can be a useful tool to examine the effects of DPI. doaj.org
These dyes allow for the differentiation between healthy and apoptotic cells and can be analyzed using flow cytometry, fluorescence microscopy, or fluorescence plate readers. bio-rad-antibodies.com
Table 2: Comparison of Common Mitochondrial Membrane Potential Dyes
| Dye | Type | Detection Principle | Advantages | Disadvantages |
| JC-1 | Ratiometric | Shifts from red (aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) fluorescence. thermofisher.com | Ratiometric measurement reduces artifacts from dye concentration or mitochondrial mass variations. thermofisher.com | Poor water solubility, photosensitive, slow equilibration of aggregate form. nih.govnih.gov |
| TMRM | Non-Ratiometric | Fluorescence intensity decreases as the dye disperses from depolarized mitochondria. bio-rad-antibodies.com | Preferred for many studies due to low mitochondrial binding and ETC inhibition; fast equilibration. nih.gov | Non-ratiometric, so signal can be affected by factors other than ΔΨm. |
| TMRE | Non-Ratiometric | Similar to TMRM, fluorescence intensity decreases upon mitochondrial depolarization. bio-rad-antibodies.com | Allows for easy distinction between non-apoptotic and apoptotic cells. bio-rad-antibodies.com | Similar limitations to TMRM as a non-ratiometric dye. |
| Rhodamine 123 | Non-Ratiometric | Accumulates in mitochondria and fluorescence is lost upon depolarization. nih.govnih.gov | One of the earliest dyes used for this purpose. | Can inhibit the electron transport chain. nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Chemical and Structural Characterization of this compound and its Adducts
Understanding the mechanism of action of this compound requires the characterization of its interactions with biological targets. DPI is known to form covalent adducts with reduced flavin cofactors. nih.gov Advanced analytical techniques are essential for separating and identifying these adducts from complex biological mixtures.
High-Performance Liquid Chromatography (HPLC) for Adduct Separation
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and definition of DPI adducts. nih.gov This method allows for the isolation of specific reaction products from complex biological samples, such as cell extracts. nih.govnih.gov
In studies investigating the inhibitory mechanism of DPI on flavoenzymes like NADPH oxidase, HPLC has been used to separate adducts formed between photoreduced flavins (such as FAD or FMN) and DPI. nih.gov Similarly, research on guinea-pig neutrophils demonstrated that adducts of DPI with the coenzyme PQQ could be isolated from the cells and separated by HPLC. nih.gov The ability to separate these adducts is the first step in their structural characterization, allowing for the collection of pure fractions for subsequent analysis by other spectroscopic methods. nih.gov The purity of commercially available this compound is also often confirmed by HPLC. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation
Following separation by HPLC, the precise structures of this compound adducts are determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov These methods provide detailed information about molecular structure, connectivity, and mass. currenta.ded-nb.info
Mass Spectrometry (MS): MS is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of a molecule's mass. currenta.de High-resolution MS can provide the elemental composition of a molecule or its fragments. currenta.de Fast-atom-bombardment MS (FAB-MS) has been specifically used to characterize DPI-flavin adducts, confirming the formation of a covalent bond. nih.gov The fragmentation patterns observed in MS/MS experiments provide valuable information about the structure of the substance. currenta.de
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic structure of a molecule. d-nb.info ¹H-NMR, for example, gives information about the chemical environment of hydrogen atoms in a molecule. nih.gov In the study of DPI-flavin adducts, ¹H-NMR was used to characterize the structure, with findings being consistent with a substituted 4a,5-dihydroflavin structure. nih.gov The combination of MS and NMR is powerful, as MS provides the molecular formula while NMR elucidates how the atoms are connected. currenta.de
Together, these techniques confirmed that DPI's inhibitory mechanism involves the formation of a covalent adduct with the reduced flavin cofactor of the target enzyme. nih.gov
Table 3: Spectroscopic Techniques for this compound Adduct Characterization
| Technique | Information Provided | Application Example for DPI Adducts | Reference |
| HPLC | Separation and purification of adducts from complex mixtures. | Isolation of DPI-flavin and DPI-PQQ adducts from biological samples. nih.govnih.gov | nih.govnih.gov |
| Mass Spectrometry (MS) | Precise molecular mass and elemental composition. Fragmentation patterns reveal structural components. | Used to characterize DPI-flavin adducts and confirm covalent bond formation. nih.gov | nih.govcurrenta.de |
| Nuclear Magnetic Resonance (NMR) | Detailed atomic connectivity and three-dimensional structure. | ¹H-NMR used to identify the structure of DPI-flavin adducts as substituted 4a,5-dihydroflavins. nih.gov | nih.govd-nb.info |
This table is interactive and can be sorted by clicking on the column headers.
Synthetic Chemistry and Structural Analysis of Diphenyleneiodonium and Its Derivatives
Development of Mechanochemical Synthetic Routes for Diphenyleneiodonium Salts
The synthesis of this compound (III) salts (DPI⁺X⁻) has seen the development of a solvent-free, high-yielding mechanochemical route. This innovative approach leverages mechanical energy input to overcome activation barriers, promote reactant mixing, and induce structural changes in materials, thereby offering a greener alternative to traditional solution-based methods. biorxiv.orgnih.gov Iodonium (B1229267) (III) salts are recognized as beneficial classes of hypervalent halogen derivatives due to their advantageous reactivity. biorxiv.orgguidetomalariapharmacology.orgcenmed.comsigmaaldrich.comuni.lu
The mechanochemical route has facilitated the optimal synthesis of various DPI salts, including triflate, mesylate, esylate, besylate, tosylate, and saccharinate, all reported with high reaction yields. biorxiv.orgguidetomalariapharmacology.orgcenmed.comsigmaaldrich.comuni.lusigmaaldrich.com This method underscores the growing importance of mechanochemistry in sustainable chemical synthesis. nih.govsigmaaldrich.com
The following table summarizes some of the this compound salts synthesized via mechanochemical routes:
| Salt Anion | Notes |
| Triflate | Synthesized with high yields. biorxiv.orgguidetomalariapharmacology.orgcenmed.comsigmaaldrich.comuni.lusigmaaldrich.com |
| Mesylate | Synthesized with high yields. biorxiv.orgguidetomalariapharmacology.orgcenmed.comsigmaaldrich.comuni.lusigmaaldrich.com |
| Esylate | Synthesized with high yields. biorxiv.orgguidetomalariapharmacology.orgcenmed.comsigmaaldrich.comuni.lusigmaaldrich.com |
| Besylate | Synthesized with high yields. biorxiv.orgguidetomalariapharmacology.orgcenmed.comsigmaaldrich.comuni.lusigmaaldrich.com |
| Tosylate | Synthesized with high yields. biorxiv.orgguidetomalariapharmacology.orgcenmed.comsigmaaldrich.comuni.lusigmaaldrich.com |
| Saccharinate | Synthesized with high yields. biorxiv.orgguidetomalariapharmacology.orgcenmed.comsigmaaldrich.comuni.lusigmaaldrich.com |
| Chloride | A new polymorph (DPI-CHL2) was identified alongside the known polymorph (DPI-CHL1). biorxiv.orgguidetomalariapharmacology.orgcenmed.comsigmaaldrich.comuni.lusigmaaldrich.comcenmed.com |
Characterization of this compound Salts
Thorough characterization is crucial for understanding the properties and potential applications of this compound salts. This involves a combination of crystallographic, spectroscopic, and computational techniques.
Powder and Single-Crystal X-Ray Diffraction Analysis
All synthesized this compound salts are extensively characterized using both powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction (SCXRD) analysis. biorxiv.orgguidetomalariapharmacology.orgcenmed.comsigmaaldrich.comuni.lusigmaaldrich.com These techniques are fundamental for determining the precise atomic arrangement within the crystal lattice, providing definitive structural information for each salt. Comparison of experimental PXRD patterns with those simulated from SCXRD data helps confirm the purity and phase identity of the synthesized compounds. guidetomalariapharmacology.org
Identification of Polymorphs
Polymorphism, the ability of a solid material to exist in more than one crystal form, is a significant aspect of solid-state chemistry. Research has reported the isolation of a new polymorph of this compound chloride salt, designated DPI-CHL2. biorxiv.orgguidetomalariapharmacology.orgcenmed.comsigmaaldrich.comuni.lusigmaaldrich.comcenmed.com This new polymorph appears concomitantly with the previously known polymorph, DPI-CHL1. biorxiv.orgguidetomalariapharmacology.orgcenmed.comsigmaaldrich.comuni.lusigmaaldrich.com An optimized protocol has also been developed for obtaining the pure bulk phases of these polymorphs, which is critical for controlling material properties. biorxiv.orgguidetomalariapharmacology.orgcenmed.comuni.lusigmaaldrich.com
Computational Analysis, Morphology Predictions, and Hirshfeld Surface Analysis
Detailed computational analysis plays a vital role in understanding the solid-state behavior of this compound salts. This includes morphology predictions and Hirshfeld surface analysis. biorxiv.orgguidetomalariapharmacology.orgcenmed.comsigmaaldrich.comuni.lusigmaaldrich.com These computational tools help to elucidate the effect of crystal morphology, crystal packing, and counterions on the solid-state reactivities of the compounds. biorxiv.orgguidetomalariapharmacology.orgcenmed.comsigmaaldrich.comuni.lusigmaaldrich.com
Morphology predictions, for instance, have shown good agreement between predicted and experimental morphologies for both polymorphs of DPI chloride. biorxiv.orguni.lu Specific examples include the DPI-BIS salt, which is predicted to exhibit a block-shaped morphology with prominent facets such as (01-1), (001), (010), (1-10), and (10-1), contributing significantly to the total crystal facet area. biorxiv.orguni.lu Similarly, for DPI-SUL, prominent facets like (011), (10-1), (020), (002), and (101) account for a large percentage of the total facet area. biorxiv.orguni.lu Hirshfeld surface analysis, along with associated two-dimensional fingerprint plots, serves as a powerful tool for comprehensively investigating and quantifying all non-covalent intermolecular interactions within the crystal structure. nih.gov This understanding of crystal packing and intermolecular forces is crucial for predicting and controlling the physical and chemical properties of these materials. biorxiv.orgguidetomalariapharmacology.orgcenmed.comsigmaaldrich.comuni.lusigmaaldrich.com
Structure-Activity Relationship (SAR) Studies of this compound Analogues and Derivatives
Structure-Activity Relationship (SAR) studies on this compound and its analogues have been conducted to understand how structural modifications influence their biological and chemical activities. These studies are essential for the rational design of new compounds with improved properties.
This compound (DPI) chloride has demonstrated antiseptic activity against Gram-positive bacteria and moderate inhibitory activity against Gram-negative bacteria, including Acinetobacter baumannii. nih.gov To enhance its potency against A. baumannii, SAR studies explored the introduction of heterocyclic rings into the iodonium scaffold. nih.gov A series of bi-aryl systems featuring a heterocyclic pyridine (B92270) (hpI) showed significantly improved activity against Escherichia coli and A. baumannii compared to the parent DPI chloride. nih.gov Furthermore, dihydro-heterocyclic iodonium (dhI) derivatives proved to be exceptionally potent against A. baumannii, surpassing the activity of polymyxin (B74138) B, a last-line treatment for serious Gram-negative bacterial infections. nih.gov It has been suggested that iodonium compounds may exert their inhibitory activity by covalently modifying cysteine residues of key proteins that rely on redox cofactors. nih.gov Notably, 5-chlorothis compound triflate has been identified as a potent inhibitor against multidrug-resistant ESKAPE pathogens. nih.gov
In another area of research, this compound was identified as a novel agonist for G protein-coupled receptor 3 (GPR3), an orphan receptor implicated in various physiological processes. zhanggroup.org DPI was found to activate several GPR3-mediated signal transduction pathways, including calcium mobilization, cAMP accumulation, ERK activation, beta-arrestin2 membrane recruitment, and receptor desensitization. zhanggroup.org The agonistic activity of DPI was observed to be more pronounced than that of S1P, a previously reported GPR3 agonist. zhanggroup.org A medicinal chemistry study focusing on GPR3 agonists based on the DPI scaffold identified the 3-trifluoromethoxy analog as the most potent full agonist, exhibiting an EC50 of 260 nM and 90% efficacy relative to DPI. zhanggroup.org
SAR studies have also been conducted on DPI analogues for their activity against Mycobacterium tuberculosis. A systematic study revealed that halogen substitution at position 5 significantly improved the in vitro activity of DPI derivatives against M. tuberculosis, with chlorine proving to be the most effective substituent. nih.gov These compounds exhibited significant activities with minimum inhibitory concentrations (MIC) ranging from 0.13 to 4.4 μM. nih.gov
The following table summarizes key findings from structure-activity relationship studies of this compound analogues:
| Target/Activity | Key Structural Modifications | Observed Effect |
| Antibacterial (A. baumannii, E. coli) | Introduction of heterocyclic rings (e.g., pyridine in hpI, dihydro-heterocyclic in dhI) | Significantly improved activity against E. coli and A. baumannii. dhI derivatives were particularly potent against A. baumannii. nih.gov |
| Antibacterial (M. tuberculosis) | Halogen substitution at position 5 (e.g., chlorine) | Significant improvement in in vitro activity, with MIC values ranging from 0.13-4.4 μM. nih.gov |
| GPR3 Agonism | 3-trifluoromethoxy analog | Most potent full agonist with an EC50 of 260 nM and 90% efficacy compared to DPI. zhanggroup.org |
Theoretical and Conceptual Frameworks in Diphenyleneiodonium Research
Proposed Radical Mechanisms of Enzyme Inhibition
Diphenyleneiodonium (DPI) and its analogues are understood to inhibit enzymes through a proposed radical mechanism. nih.gov This mechanism involves the abstraction of an electron from a nucleophile, leading to the formation of a radical. nih.gov Subsequently, this radical can add back to the nucleophile, resulting in the formation of covalent adducts. nih.gov
A prominent example of this mechanism is the inhibition of neutrophil NADPH oxidase by DPI. nih.gov It is hypothesized that a reduced redox center within the oxidase acts as an electron donor to DPI. nih.gov Inhibition then occurs through the direct phenylation of the redox cofactor or adjacent amino acid groups by the DPI radical. nih.gov Research indicates that flavin cofactors, such as flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN), may serve as the primary site for DPI activation and subsequent adduct formation within these enzymes. nih.gov The inhibitory action of DPI is also assumed to involve covalent modification of flavin and/or heme prosthetic groups within enzymes, further supporting the radical formation hypothesis. researchgate.net
This compound as a "Tool Compound" in Fundamental Biological Research
This compound (DPI) is widely utilized as a molecular tool in fundamental biological research, particularly for unraveling redox-sensitive cellular events involving NADPH oxidase. nih.gov Its broad inhibitory spectrum against various flavoenzymes makes it invaluable for studying the roles of these enzymes in diverse biological processes and disease states. ontosight.aiselleckchem.comtocris.comrndsystems.com
Researchers employ DPI to investigate the function of NADPH oxidase in conditions such as inflammation, atherosclerosis, and cancer, as well as in fundamental cellular processes like cell signaling and apoptosis. ontosight.ai Beyond NADPH oxidase, DPI's ability to inhibit enzymes such as nitric oxide synthase (NOS), xanthine (B1682287) oxidase, and NADPH cytochrome P450 oxidoreductase extends its utility in probing various metabolic and signaling pathways. selleckchem.comtocris.comrndsystems.com For instance, it has been used to link NADPH oxidase activity with specific cell functions and signaling mechanisms. nih.gov Recent studies have also identified DPI as a tool compound that preferentially targets MYCN-amplified neuroblastoma, indicating its utility in exploring vulnerabilities in cancer cells. biorxiv.orgresearchgate.net
Development of Hypotheses Regarding this compound's Diverse Biological Activities
The diverse biological activities of this compound (DPI) have led to the development of several hypotheses regarding its mechanisms of action, primarily stemming from its role as a potent flavoenzyme inhibitor. ontosight.airesearchgate.netselleckchem.comtocris.comrndsystems.comnih.govphysiology.orgmdpi.com
Key Hypotheses and Observed Activities:
NADPH Oxidase Inhibition: The most well-established activity of DPI is its inhibition of NADPH oxidase (NOX), a key enzyme in the production of reactive oxygen species (ROS). ontosight.airesearchgate.netselleckchem.comtocris.comrndsystems.comnih.govphysiology.orgmdpi.comnih.govmdpi.com This inhibition leads to a reduction in superoxide (B77818) generation. physiology.org
Broad Flavoenzyme Inhibition: DPI binds strongly to flavoproteins and inhibits a wide range of other flavin-dependent oxidoreductases, including nitric oxide synthase (NOS), xanthine oxidase, NADPH-cytochrome P450 reductase, and mitochondrial respiratory chain complex I. researchgate.netselleckchem.comtocris.comrndsystems.comphysiology.orgcenmed.comnih.gov This broad specificity suggests that many of its observed effects may be due to a general disruption of electron transport chains. researchgate.net
Impact on Cellular Metabolism: Hypotheses suggest that DPI can inhibit key metabolic pathways such as the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid (TCA) cycle. nih.gov This inhibition is thought to be mediated by the blockade of several NAD(P)-dependent enzymes, including glucose 6-phosphate dehydrogenase, glyceraldehyde 3-phosphate dehydrogenase, and lactate (B86563) dehydrogenase, ultimately leading to augmented oxidative stress and cytotoxicity. nih.gov
Modulation of ROS and Redox Homeostasis: DPI's effects on ROS production are complex and can be context-dependent. While it generally inhibits ROS-producing enzymes, it can also induce oxidative stress and increase ROS generation in certain cell types or under specific conditions. mdpi.comnih.govasm.org This paradoxical behavior suggests that its impact on cellular redox balance is multifaceted. nih.gov
Cellular Fate and Signaling Pathways:
Anti-inflammatory and Neuroprotective Effects: At femtomolar concentrations, DPI has demonstrated potent anti-inflammatory and neuroprotective effects by inhibiting microglial activation, likely through the inhibition of ERK-regulated PHOX activity. selleckchem.com
Targeting Cancer Cells: Hypotheses propose that DPI can induce senescence in human cancer cells by significantly reducing ROS levels, thereby influencing ROS-sensitive signaling pathways that regulate cell proliferation. mdpi.com Its ability to target MYCN-amplified neuroblastoma by affecting cell cycle progression, DNA repair pathways, and mitochondrial electron transport chain components, as well as downregulating MYCN protein levels, highlights its potential in cancer research. biorxiv.orgresearchgate.net
Calcium Mobilization and Receptor Activation: DPI has been identified as a GPR3 agonist, activating adenylate cyclase and inducing Ca2+ mobilization and β-arrestin receptor internalization. tocris.comrndsystems.com
Platelet Aggregation: DPI is also known to inhibit platelet aggregation. tocris.comrndsystems.com
TRPA1 Activation: Unexpectedly, DPI has been shown to activate the human TRPA1 nociceptor, suggesting an additional, non-ROS-mediated mechanism of action. physiology.org
These diverse activities underscore the complexity of DPI's interactions within biological systems and highlight the need for careful consideration of experimental conditions when interpreting its effects.
Implications for Understanding Cellular Redox Homeostasis and Signal Transduction
This compound (DPI) plays a crucial role in advancing the understanding of cellular redox homeostasis and signal transduction pathways due to its ability to modulate reactive oxygen species (ROS) levels and inhibit key enzymes. nih.govmdpi.comasm.org
Insights into Redox Homeostasis: DPI's primary action as an NADPH oxidase inhibitor leads to a reduction in ROS production, which has significant implications for understanding conditions linked to oxidative stress, such as inflammation, atherosclerosis, and cancer. ontosight.aimdpi.com The compound's effects on cellular redox metabolism, including the inhibition of the pentose phosphate pathway and the tricarboxylic acid cycle, provide insights into how disruptions in these pathways can lead to augmented oxidative stress. nih.gov While high levels of ROS can cause cellular damage, physiological concentrations are essential for numerous cellular functions, including chemotaxis, immune response, cytoskeletal remodeling, and Ca2+ homeostasis. frontiersin.org DPI's ability to influence these delicate balances highlights its utility in studying the fine-tuning of redox states within cells. asm.orgfrontiersin.org Research indicates that the cellular prion protein (PrPC) signaling involves NADPH oxidase-dependent ROS production, suggesting a ubiquitous function of PrPC in cell-redox homeostasis through ROS generation, a process that can be investigated using DPI. pnas.org
Insights into Signal Transduction: ROS are increasingly recognized as important signal transducers that regulate cellular proliferation and differentiation. mdpi.comresearchgate.net DPI's impact on ROS levels directly influences redox-sensitive signaling pathways, offering a means to dissect their roles in various cellular responses. nih.govmdpi.com For instance, DPI has been instrumental in linking the activity of NADPH oxidase with specific cell functions and signaling mechanisms. nih.gov The compound's effects on the activation of transient receptor potential ankyrin 1 (TRPA1) also suggest its involvement in pain signaling pathways, independent of its ROS-inhibiting properties. physiology.org Furthermore, studies using DPI have shown that it can affect cell cycle progression, DNA repair pathways, and mitochondrial electron transport chain components, all of which are critical elements of signal transduction networks. biorxiv.orgresearchgate.net The paradoxical effects of DPI, such as its ability to both induce and attenuate DNA damage and ROS production depending on the context, underscore the complexity of oxidative signaling and the intricate interplay between different pathways. nih.gov
The use of DPI as a research tool enables scientists to explore how ROS act as secondary messengers and contribute to the potentiation of inflammatory responses and other cellular events. asm.org This provides a deeper understanding of how maintaining appropriate ROS levels is crucial for normal cellular physiology and how their dysregulation can contribute to disease.
Future Directions in Academic Research on Diphenyleneiodonium
Elucidating Uncharacterized Off-Target Effects and Enhancing Specificity
A primary focus of future research will be to systematically catalogue and understand the off-target effects of diphenyleneiodonium. Although widely used as an inhibitor of NADPH oxidases (NOX), DPI's reactivity with a broad range of flavoproteins and other enzymes complicates the interpretation of experimental results. researchgate.netselleckchem.com Its lack of specificity at higher concentrations is a significant limitation, as it can inhibit nitric oxide synthase, xanthine (B1682287) oxidase, and mitochondrial respiratory chain components, leading to effects that are independent of NOX inhibition. researchgate.netnih.govnih.gov
Recent studies have highlighted that DPI can paradoxically induce reactive oxygen species (ROS) production and oxidative stress in certain cellular contexts, contrary to its role as a NOX inhibitor. nih.govnih.govresearchgate.net For instance, it has been shown to inhibit enzymes in the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid cycle, which can disrupt cellular redox balance. nih.govnih.gov These findings underscore the necessity for a more comprehensive understanding of its polypharmacology. biorxiv.org
Future investigations should aim to:
Systematically Profile Off-Targets: Employ chemoproteomics and other advanced techniques to create a comprehensive map of DPI's molecular interactions across different cell types and concentrations. researchgate.net
Context-Dependent Effects: Investigate how the metabolic state of a cell influences DPI's activity. For example, cells reliant on aerobic metabolism appear more susceptible to its mitochondrial effects than those primarily using glycolysis. researchgate.netdoaj.orgresearchgate.net
Dose-Response Specificity: Precisely define concentration ranges at which DPI exhibits specificity for certain targets. Studies have suggested that ultralow, subpicomolar concentrations of DPI may specifically inhibit NOX2 with minimal toxicity, offering a potential avenue for more targeted applications. thno.orgnih.gov
Investigation of Novel Molecular Targets and Binding Partners
Beyond its well-documented inhibition of flavoenzymes, research is beginning to uncover novel molecular targets for this compound. A significant recent finding is the identification of DPI as a synthetic agonist for the orphan G protein-coupled receptor 3 (GPR3). researchgate.netnih.govnih.govtocris.com DPI was found to stimulate GPR3-mediated signaling pathways, including cyclic AMP (cAMP) accumulation and calcium mobilization, with selectivity over the related receptors GPR6 and GPR12. nih.govnih.gov
This discovery opens up new avenues for research into the physiological roles of GPR3 and its potential as a therapeutic target. Future work in this area will likely involve:
Exploring GPR3-Mediated Pathways: Delving deeper into the downstream signaling cascades activated by DPI through GPR3 in various physiological and pathological contexts.
Identifying New Binding Partners: Utilizing unbiased screening methods like proteomics and proximity-labeling mass spectrometry (e.g., APEX-MS) to identify previously unknown binding partners of DPI. biorxiv.orgucsf.edu This could reveal its involvement in unexpected cellular processes. A 2024 proteomics study on neuroblastoma cells treated with DPI revealed profound alterations in the expression of over 3,000 proteins, implicating DPI in the regulation of the cell cycle, DNA repair, and mitochondrial protein expression. biorxiv.orgbiorxiv.org
Investigating Protein-Level Regulation: Recent research has shown that DPI can downregulate the expression of key proteins like MYCN in neuroblastoma cells, independent of its binding partner MAX. biorxiv.orgbiorxiv.org The mechanisms behind this regulatory effect warrant further investigation.
Development of More Selective this compound Analogues for Research Applications
The inherent lack of specificity of DPI has driven efforts to synthesize and characterize analogues with improved selectivity for particular targets. By modifying the substituent groups on the phenylene moieties, researchers aim to create compounds that can more precisely probe the function of specific enzymes or receptors. nih.govresearchgate.net
One study detailed the synthesis of 36 DPI analogues to improve efficacy and bioavailability. nih.gov This work led to the identification of several compounds with greater potency against colon cancer cell proliferation than the parent DPI. nih.gov Notably, certain nitro-substituted analogues, such as NSC 737392 and NSC 734428, demonstrated more than tenfold higher activity against ROS production by dual oxidase 2 (DUOX2), suggesting that isoform-selective inhibition is achievable. nih.govresearchgate.net
Another line of research has focused on developing DPI analogues as more potent and selective agonists for GPR3. nih.gov For example, the 3-trifluoromethoxy analogue (compound 32) was identified as a full agonist with an EC₅₀ of 260 nM, a significant improvement over DPI's low micromolar potency. nih.gov
Future research in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically exploring how different chemical modifications to the DPI scaffold affect binding affinity and selectivity for various targets, including specific NOX isoforms and GPR3. nih.govnih.gov
Computational Modeling: Using computational docking and molecular dynamics simulations to predict the binding modes of new analogues and guide the design of more selective compounds. nih.gov
Targeted Library Synthesis: Creating focused libraries of DPI derivatives designed to optimize interactions with a single desired target while minimizing off-target effects. biorxiv.org
Advanced Methodologies for Real-time Monitoring of this compound's Intracellular Effects
Understanding the dynamic effects of DPI within a living cell requires sophisticated monitoring techniques. The development and application of advanced biosensors and imaging technologies will be crucial for observing the immediate and downstream consequences of DPI's interactions with its targets in real-time. nih.govemanresearch.org
Current and emerging methodologies include:
Genetically Encoded Biosensors: Fusing redox-sensitive proteins, like roGFP, to specific target proteins (e.g., p47phox, a component of the NOX2 complex) allows for the direct and localized measurement of NADPH oxidase activity in living cells with high spatial and temporal resolution. plos.org This approach can help dissect the specific contribution of different NOX isoforms to cellular ROS production in response to DPI.
Electrochemical Biosensors: Techniques like electrochemical impedance sensing (ECIS) can monitor cellular processes such as adhesion and proliferation in real-time, providing a label-free method to assess the functional consequences of DPI treatment. nih.gov
Advanced Microscopy: High-resolution microscopy techniques, including confocal imaging, can visualize the subcellular effects of DPI, such as alterations in mitochondrial superoxide (B77818) levels or changes in Ca2+ signaling. biorxiv.orgnih.gov
Fluorescence Resonance Energy Transfer (FRET): FRET-based biosensors can be used to monitor conformational changes in proteins upon binding to DPI or to study protein-protein interactions in real-time, offering sub-nanometer resolution. dynamic-biosensors.com
These advanced methods will enable researchers to move beyond static endpoint assays and capture the dynamic and often transient effects of DPI on intracellular signaling networks.
Integration of Multi-Omics Data to Comprehensively Map this compound's Impact on Cellular Systems
To build a holistic picture of DPI's cellular impact, future research will increasingly rely on the integration of multiple "omics" datasets. springermedizin.deneurotree.org A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can reveal the complex network of pathways perturbed by DPI treatment. nih.govyoutube.com
Recent studies have already demonstrated the power of this approach. For example, combining proteomic and metabolomic assays in neuroblastoma cells treated with DPI revealed that the compound targets alterations induced by the MYCN oncogene, affecting the cell cycle, DNA repair, and mitochondrial protein expression. biorxiv.orgbiorxiv.org This multi-omics strategy identified that DPI's critical targets in this context are related to mitochondrial function and ROS production. biorxiv.orgbiorxiv.org
Future research integrating multi-omics data will likely focus on:
Mapping Drug-Induced Network Perturbations: Using transcriptomics (RNA-seq) and proteomics to identify global changes in gene and protein expression following DPI treatment. biorxiv.orgbiorxiv.org This can uncover entire pathways and cellular processes that are affected.
Metabolomic Profiling: Analyzing changes in the cellular metabolome to understand how DPI alters metabolic pathways, such as glycolysis and the citric acid cycle. nih.gov
Epigenomic Analysis: Investigating whether DPI induces changes in the epigenome, such as alterations in DNA methylation or histone modifications, which could lead to long-term changes in gene expression. cd-genomics.com
Integrative Analysis: Employing sophisticated bioinformatic tools to integrate these diverse datasets, allowing for the construction of comprehensive models of DPI's mechanism of action and the identification of key nodes in the network that determine cellular response. nih.govyoutube.com
By combining these high-throughput technologies, researchers can move from a single-target view to a systems-level understanding of how this compound influences the intricate web of cellular processes. biorxiv.orgbiorxiv.org
Q & A
Q. What controls are essential when using DPI in animal or tissue models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
